Methionine methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-amino-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHPNZDZCOEZEN-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90908324 | |
| Record name | Methyl methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10332-17-9, 2491-18-1 | |
| Record name | (+)-L-Methionine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10332-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010332179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl methioninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90908324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl methionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl L-methionate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIONINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN630929UL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Methionine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known physical and chemical properties of methionine methyl ester, focusing primarily on its more stable and commonly used hydrochloride salt. Due to the limited availability of data for the free ester, this document centers on L-methionine methyl ester hydrochloride. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow diagram for a key analytical procedure.
Core Physical and Chemical Properties
This compound is the methyl ester derivative of the essential amino acid methionine. It is often handled in its hydrochloride salt form (L-methionine methyl ester hydrochloride) to improve stability and solubility.
Data Presentation
The following table summarizes the key physical properties of L-methionine methyl ester and its hydrochloride salt. Data for the free ester is sparse in readily available literature.
| Property | L-Methionine Methyl Ester | L-Methionine Methyl Ester Hydrochloride | Source(s) |
| Molecular Formula | C₆H₁₃NO₂S | C₆H₁₄ClNO₂S | [1][2] |
| Molecular Weight | 163.24 g/mol | 199.70 g/mol | [1][3] |
| Appearance | Not specified | White to off-white crystalline powder | [3] |
| Melting Point | Not available | 151-153 °C | [4] |
| Boiling Point | Not available | No data available | [5] |
| Density | Not available | Not available | |
| Solubility | Not specified | Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. A 5% solution in methanol (B129727) is clear. | [4][6][7][8] |
| Optical Rotation | Not available | [α]D²⁰ = +24° to +29° (c=1 in H₂O) | [3][7] |
Experimental Protocols
The following sections detail standardized laboratory protocols for determining the key physical properties outlined above.
Determination of Melting Point (Capillary Method)
This method is used to determine the temperature range over which the solid compound melts to a liquid.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample (L-methionine methyl ester hydrochloride) is completely dry and finely powdered. If necessary, gently grind the crystals using a clean, dry mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. The sample height should be approximately 2-3 mm.
-
Packing the Sample: Tap the sealed end of the capillary tube firmly on a hard surface to pack the sample tightly into the bottom. Alternatively, drop the tube through a long, narrow glass tube to achieve compaction.
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C/min) to get an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, prepare a new sample and heat to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
Determination of Solubility (Qualitative & Quantitative)
This protocol determines the solubility of a substance in various solvents.
Apparatus:
-
Test tubes and rack
-
Vortex mixer
-
Graduated cylinders or pipettes
-
Analytical balance
-
Spatula
-
Constant temperature bath
Procedure (Qualitative):
-
Add approximately 10-20 mg of the solid to a test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO) to the test tube.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely disappeared, it is considered "soluble." If it remains, it is "insoluble." If some dissolves, it is "partially soluble."
Procedure (Quantitative - Saturation Method):
-
Establish a constant temperature for the experiment using a water bath (e.g., 25 °C).
-
Add a known volume of solvent (e.g., 10 mL) to a test tube and place it in the water bath to equilibrate.
-
Add a pre-weighed amount of the solute to the solvent in small increments, agitating thoroughly after each addition until the solute is fully dissolved.
-
Continue adding solute until a small amount of undissolved solid persists, indicating saturation.
-
Keep the saturated solution under constant agitation at the specified temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Carefully separate the saturated solution from the excess solid (e.g., by filtration or centrifugation).
-
Take a known volume of the clear saturated solution and evaporate the solvent to dryness.
-
Weigh the remaining solid residue.
-
Calculate the solubility in units such as g/100 mL or mg/mL.
Spectroscopic Analysis
NMR spectroscopy provides detailed information about the molecular structure of a compound.
Apparatus:
-
NMR spectrometer
-
NMR tubes (clean and dry)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
Pipettes
-
Vial
Procedure:
-
Sample Preparation: Weigh 5-20 mg of L-methionine methyl ester hydrochloride for a ¹H NMR spectrum (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, as the hydrochloride salt is water-soluble). Gently vortex or sonicate the vial to ensure the sample dissolves completely.
-
Transfer: Using a pipette, carefully transfer the solution into a clean NMR tube. The liquid level should be about 4-5 cm high.
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol (B130326) or acetone. Cap the tube securely.
-
Data Acquisition:
-
Insert the tube into the NMR spectrometer.
-
The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
The magnetic field is then "shimmed" to maximize homogeneity and improve spectral resolution.
-
Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence).
-
Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain NMR spectrum.
-
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to identify and elucidate the structure of molecules.
Apparatus:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
-
Liquid chromatography system (for LC-MS)
-
Solvents (e.g., methanol, acetonitrile, water with formic acid)
-
Syringe or autosampler
Procedure (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water).
-
Ionization: The sample solution is introduced into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. The solvent evaporates, transferring the charge to the analyte molecules, forming gaseous ions.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their m/z ratio.
-
Detection: An ion detector records the abundance of ions at each m/z value.
-
Spectrum Generation: The instrument's software plots ion intensity versus m/z to generate a mass spectrum. The peak corresponding to the intact molecule (molecular ion or protonated molecule) confirms the molecular weight.
Mandatory Visualization
The following diagram illustrates a typical workflow for determining the melting point of a solid compound, a fundamental procedure in physical property characterization.
Caption: Experimental workflow for melting point determination.
References
- 1. This compound | C6H13NO2S | CID 351663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Methionine, methyl ester [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. L-Methionine methyl ester hydrochloride CAS#: 2491-18-1 [m.chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. L-Methionine methyl ester hydrochloride | 2491-18-1 [chemicalbook.com]
- 7. L-Methionine methyl ester hydrochloride, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
Synthesis of L-Methionine Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary methodologies for the synthesis of L-methionine methyl ester from L-methionine. The document details established experimental protocols, presents quantitative data in a comparative format, and illustrates the general reaction workflow. L-methionine methyl ester is a crucial intermediate in peptide synthesis and various pharmaceutical applications.[1]
Core Synthesis Methodologies
The esterification of L-methionine to its methyl ester is most commonly achieved through acid-catalyzed reactions in methanol (B129727). The primary methods employed include the use of hydrogen chloride, thionyl chloride, and trimethylchlorosilane as catalysts. Each method offers distinct advantages regarding reaction conditions, yield, and convenience.
Fischer-Speier Esterification with Hydrogen Chloride
The Fischer-Speier esterification is a classic and widely used method for preparing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3] In the context of amino acids, this method is advantageous due to its simplicity and cost-effectiveness.[2] For the synthesis of L-methionine methyl ester, gaseous hydrogen chloride in methanol is a common approach.[4]
The reaction involves the protonation of the carboxylic acid group of L-methionine by the strong acid, which activates the carbonyl carbon for nucleophilic attack by methanol. The reaction is typically carried out at room temperature and results in the formation of the hydrochloride salt of the L-methionine methyl ester.[4]
Esterification using Thionyl Chloride
Thionyl chloride (SOCl₂) is another effective reagent for the esterification of amino acids.[1][5][6] This method proceeds by first converting the carboxylic acid to an acyl chloride intermediate, which is highly reactive towards the alcohol. The reaction of thionyl chloride with methanol in situ can also generate the necessary acidic conditions. While effective, this method requires careful handling due to the corrosive and reactive nature of thionyl chloride, and the evolution of sulfur dioxide and hydrogen chloride gases.[7][8]
Esterification using Trimethylchlorosilane (TMSCl)
A milder and more convenient alternative involves the use of trimethylchlorosilane (TMSCl) in methanol.[1][5] This system has been shown to be effective for the esterification of various amino acids, offering good to excellent yields under mild, room temperature conditions.[1][5] The reaction is operationally simple and avoids the use of highly corrosive reagents like gaseous HCl or thionyl chloride.[5]
Comparative Data on Synthesis Methods
The following table summarizes the quantitative data from various reported methods for the synthesis of L-methionine methyl ester hydrochloride.
| Method | Reagents | Key Conditions | Reaction Time | Yield | Reference |
| Hydrogen Chloride (gas) | L-Methionine, Methanol, HCl (gas) | 0°C initially, then stirred for 18 hours at room temperature. | 18 hours | 99% | [4] |
| Thionyl Chloride | L-Methionine, Methanol, Thionyl Chloride | Temperature maintained between -5°C and 0°C during addition. | ~12 hours | Good | [5] |
| Trimethylchlorosilane (TMSCl) | L-Methionine, Methanol, TMSCl | Stirred at room temperature. | 12 hours | Good | [1][5] |
Experimental Protocols
Protocol 1: Synthesis of L-Methionine Methyl Ester Hydrochloride using Hydrogen Chloride
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
L-Methionine (100.0 g, 0.67 mol)
-
Methanol (0.7 L)
-
Hydrogen chloride gas
-
Diethyl ether
Procedure:
-
A flask is charged with L-methionine and methanol.
-
The solution is cooled to 0°C.
-
Hydrogen chloride gas is bubbled through the mixture for approximately 15 minutes, during which the solution becomes homogeneous.[4]
-
The cooling bath is removed, and the solution is stirred for 18 hours at room temperature.[4]
-
The solvent is evaporated under reduced pressure to yield L-methionine methyl ester hydrochloride as a white solid.[4]
-
(Optional Recrystallization) The solid can be dissolved in hot methanol and precipitated with ether to obtain the pure hydrochloride salt.[4]
Protocol 2: General Synthesis of Amino Acid Methyl Ester Hydrochlorides using Trimethylchlorosilane
This general procedure is described for a series of amino acids, including methionine.[1][5]
Materials:
-
Amino Acid (0.1 mol)
-
Freshly distilled Chlorotrimethylsilane (B32843) (0.2 mol)
-
Methanol (100 mL)
Procedure:
-
The amino acid is placed in a round bottom flask.
-
Freshly distilled chlorotrimethylsilane is added slowly while stirring.[1][5]
-
Methanol is then added, and the resulting solution or suspension is stirred at room temperature.[1][5]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated on a rotary evaporator to yield the product amino acid ester hydrochloride.[1][5]
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis of L-methionine methyl ester from L-methionine via acid-catalyzed esterification.
Caption: General workflow for the synthesis of L-methionine methyl ester.
References
- 1. mdpi.com [mdpi.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 8. pianetachimica.it [pianetachimica.it]
An In-depth Technical Guide to the Basic Hydrolysis of Methionine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic hydrolysis of methionine methyl ester, a fundamental reaction in organic chemistry and biochemistry. The document details the reaction's core principles, experimental protocols, and kinetic data, presented in a format tailored for researchers and professionals in the fields of chemistry and drug development.
Introduction
The basic hydrolysis of esters, also known as saponification, is a chemical reaction in which an ester is cleaved into a carboxylate salt and an alcohol by a nucleophilic attack of a hydroxide (B78521) ion. In the context of this compound, this reaction yields methionine carboxylate and methanol. This process is of significant interest in various scientific disciplines, including peptide synthesis, proteomics, and metabolic studies, where the controlled cleavage of ester groups is often a critical step. Understanding the mechanism, kinetics, and experimental parameters of this reaction is crucial for its effective application.
Reaction Mechanism and Signaling Pathway
The basic hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the departure of the methoxide (B1231860) leaving group. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and methanol. This final acid-base step is irreversible and drives the reaction to completion.
A Technical Guide to the Solubility of Methionine Methyl Ester Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of methionine methyl ester hydrochloride in various organic solvents. This information is critical for a wide range of applications, including synthesis, purification, formulation, and analytical method development. The data and protocols presented herein are intended to support researchers and professionals in the pharmaceutical and chemical industries.
Core Solubility Data
This compound hydrochloride, a derivative of the essential amino acid methionine, exhibits a range of solubilities in common organic solvents. The hydrochloride salt form generally imparts greater solubility in polar solvents compared to its free base counterpart. The available quantitative and qualitative solubility data are summarized below.
Quantitative Solubility Data
A precise quantitative value for the solubility of L-methionine methyl ester hydrochloride has been determined in dimethyl sulfoxide (B87167) (DMSO). Additionally, a minimum solubility in methanol (B129727) can be inferred from product specifications.
| Solvent | Temperature (°C) | Solubility | Unit | Citation |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 125 | mg/mL | [1] |
| Methanol | Not Specified | ≥ 50 | mg/mL | [2] |
Note: The solubility in methanol is inferred from a product specification indicating that a 5% solution (5 g in 100 mL) is clear.[2]
Qualitative Solubility Data
Qualitative assessments indicate that this compound hydrochloride is soluble in a variety of polar and chlorinated organic solvents.
-
Soluble in:
Experimental Protocol: Determination of Solubility via Isothermal Saturation and Gravimetric Analysis
The following is a detailed methodology for determining the solubility of this compound hydrochloride in an organic solvent. This protocol is based on the widely used isothermal saturation method coupled with gravimetric analysis for quantification.[6][7]
1. Materials and Equipment:
-
This compound Hydrochloride (high purity)
-
Selected Organic Solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (readable to ±0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Drying oven
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound hydrochloride to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium. The time required for equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[8]
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the thermostatic bath for a period to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial to remove any undissolved solid particles.
-
-
Gravimetric Analysis:
-
Weigh the evaporating dish containing the filtered saturated solution.
-
Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the melting point of this compound hydrochloride (151-153 °C).[3]
-
Dry the sample to a constant weight. This is achieved by repeated cycles of drying and weighing until the difference between consecutive weighings is negligible.
-
Record the final weight of the evaporating dish with the dried solute.
-
3. Calculation of Solubility:
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [ (Weight of dish + solute) - (Weight of empty dish) ] / (Volume of filtrate in mL) * 100
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound hydrochloride.
This guide provides the currently available information on the solubility of this compound hydrochloride in organic solvents and a robust protocol for its experimental determination. Further quantitative studies are encouraged to expand the solubility profile of this important compound in a wider range of solvents and at various temperatures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 229350500 [thermofisher.com]
- 3. L-Methionine methyl ester hydrochloride | 2491-18-1 [chemicalbook.com]
- 4. L-Methionine methyl ester hydrochloride CAS#: 2491-18-1 [m.chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. dissolutiontech.com [dissolutiontech.com]
understanding the stability of methionine methyl ester in solution
An In-depth Technical Guide to the Stability of Methionine Methyl Ester in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability of this compound in solution, detailing its degradation pathways, factors influencing its stability, and methodologies for its assessment. This document is intended to be a valuable resource for researchers and professionals working with this compound in pharmaceutical and other scientific applications.
Introduction
This compound is the methyl ester of the essential amino acid methionine. It is a crucial intermediate in various chemical syntheses and has applications in drug development and nutritional science. Understanding its stability in solution is paramount for ensuring its quality, efficacy, and safety in its various applications. The inherent reactivity of the ester functional group and the sulfur-containing side chain of methionine makes its methyl ester susceptible to degradation under various environmental conditions.
This guide will delve into the primary degradation pathways of this compound, namely hydrolysis and oxidation, and discuss the influence of pH, temperature, and other factors on its stability. Furthermore, it will provide detailed experimental protocols for conducting stability studies and analytical methods for monitoring the degradation process.
Degradation Pathways
The chemical structure of this compound contains two primary sites susceptible to degradation: the ester linkage and the thioether side chain.
Hydrolysis
The ester functional group of this compound can undergo hydrolysis to yield methionine and methanol. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): In basic solutions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the carboxylate salt of methionine and methanol. The rate of base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.
Oxidation
The sulfur atom in the thioether side chain of this compound is susceptible to oxidation, primarily yielding this compound sulfoxide. Further oxidation can lead to the formation of the corresponding sulfone. This oxidation can be initiated by various oxidizing agents, including atmospheric oxygen and peroxides. The presence of metal ions can also catalyze this oxidative degradation.
Below is a diagram illustrating the primary degradation pathways of this compound.
Factors Affecting Stability
The stability of this compound in solution is influenced by several factors:
-
pH: The rate of hydrolysis of the ester bond is significantly dependent on the pH of the solution. Both acidic and basic conditions accelerate hydrolysis compared to neutral pH.
-
Temperature: As with most chemical reactions, the rate of degradation of this compound increases with temperature. Storage at lower temperatures is crucial for maintaining its stability.[1]
-
Solvent: The polarity and protic nature of the solvent can influence the rate of degradation. Hydrolysis is more prevalent in aqueous solutions.
-
Presence of Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, will accelerate the oxidation of the thioether group.[2]
-
Light: Exposure to light, particularly UV light, can potentially induce photolytic degradation, although specific data on the photosensitivity of this compound is limited.
-
Presence of Metal Ions: Metal ions can act as catalysts for both hydrolysis and oxidation reactions.
Quantitative Stability Data
While specific kinetic data for the uncatalyzed degradation of this compound in solution is not extensively available in the public domain, general principles of chemical kinetics apply. The degradation can be modeled using appropriate rate laws, typically first or pseudo-first order, to determine rate constants and half-lives under specific conditions.
Based on supplier recommendations for L-methionine methyl ester hydrochloride, stock solutions have limited stability at refrigerated and frozen temperatures, suggesting that degradation occurs at a significant rate at room temperature.[1]
Table 1: Recommended Storage Conditions for L-Methionine Methyl Ester Hydrochloride Stock Solutions [1]
| Storage Temperature | Recommended Shelf-life |
| -80°C | 6 months |
| -20°C | 1 month |
For comparison, stock solutions of the parent amino acid, L-methionine, are reported to be stable for approximately five years at 2-8°C.[3] This suggests that the ester group is the primary point of instability in the this compound molecule.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. The following are detailed protocols for conducting such a study.
General Sample Preparation
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL). This stock solution will be used for all stress conditions.
Hydrolytic Degradation
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M sodium hydroxide, and dilute it to the initial concentration with the solvent.
-
Analyze the sample using a stability-indicating HPLC method.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a defined period (e.g., 1, 4, and 8 hours), as base hydrolysis is typically faster.
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of 0.1 M hydrochloric acid, and dilute it to the initial concentration with the solvent.
-
Analyze the sample using the HPLC method.
-
-
Neutral Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of purified water.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for the same time points as the acidic hydrolysis.
-
At each time point, withdraw a sample and analyze it directly.
-
Oxidative Degradation
-
To an aliquot of the stock solution, add an equal volume of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
Withdraw a sample and analyze it using the HPLC method.
Thermal Degradation
-
Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Also, expose a solid sample of this compound to the same conditions.
-
After the exposure period, allow the samples to cool to room temperature. For the solid sample, dissolve it in the solvent to the initial concentration.
-
Analyze both samples using the HPLC method.
Photolytic Degradation
-
Expose an aliquot of the stock solution and a solid sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
After the exposure, analyze the samples using the HPLC method.
The workflow for a typical forced degradation study is depicted below.
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.
HPLC Method Parameters (Example)
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., 210-220 nm).
-
Injection Volume: Typically 10-20 µL.
Method Validation
The developed HPLC method must be validated according to ICH guidelines to ensure it is stability-indicating. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of its potential degradation products. This is demonstrated by the separation of the main peak from any degradation peaks in the forced degradation samples. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Identification of Degradation Products
The primary degradation products of this compound are expected to be:
-
Methionine: From the hydrolysis of the ester bond.
-
Methanol: The other product of hydrolysis.
-
This compound sulfoxide: From the oxidation of the thioether group.
These can be identified and characterized using techniques such as:
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weights of the degradation products, which is a powerful tool for their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to elucidate the detailed chemical structure of isolated degradation products.
Conclusion
The stability of this compound in solution is a critical consideration for its use in research and product development. The primary degradation pathways are hydrolysis of the ester linkage and oxidation of the sulfur atom, which are influenced by pH, temperature, and the presence of oxidizing agents. A thorough understanding of these factors, coupled with well-designed forced degradation studies and a validated stability-indicating HPLC method, is essential for ensuring the quality and reliability of this important compound. The information and protocols provided in this guide serve as a comprehensive resource for professionals working with this compound.
References
An In-depth Technical Guide on the Biological Role of Methionine Methyl Ester in Cellular Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine, an essential sulfur-containing amino acid, is a critical component of numerous cellular processes, extending far beyond its fundamental role in protein synthesis. Its metabolic derivatives are central to methylation reactions, antioxidant defense, and the regulation of key signaling pathways that govern cell growth, proliferation, and survival. Methionine methyl ester, a synthetic derivative of methionine, is widely utilized in research and pharmaceutical development, primarily as a precursor to methionine. This technical guide provides a comprehensive overview of the biological roles of methionine, with a focus on its cellular metabolism and signaling functions. It further details the role of this compound as a tool for studying these processes and presents relevant experimental protocols and quantitative data to support further research and drug development endeavors.
Introduction: The Central Role of Methionine in Cellular Function
Methionine is an indispensable amino acid that serves as a building block for proteins and a key metabolic intermediate.[1][2] Its unique sulfur-containing structure allows it to participate in a diverse array of biochemical reactions crucial for cellular homeostasis. The biological significance of methionine is underscored by its involvement in three major metabolic pathways: protein synthesis, the methionine cycle (for transmethylation), and the transsulfuration pathway (for cysteine and glutathione (B108866) synthesis).[3][4] Consequently, cellular sensing of methionine levels is tightly linked to the regulation of cell growth and proliferation.[5][6]
This compound, as the methyl ester of methionine, is not a naturally occurring intracellular metabolite. It is primarily encountered in research and pharmaceutical contexts as a more soluble hydrochloride salt, facilitating its use in experimental settings.[7] In a biological system, it is presumed to be rapidly hydrolyzed by cellular esterases to yield methionine, thereby serving as an effective delivery agent for the parent amino acid. Therefore, to understand the biological role of this compound, one must first have a thorough understanding of the cellular functions of methionine itself.
Methionine Metabolism: A Hub for Key Cellular Functions
Once inside the cell, methionine is primarily metabolized through two critical pathways: the methionine cycle and the transsulfuration pathway.
The Methionine Cycle and Transmethylation Reactions
The methionine cycle is a fundamental metabolic pathway that generates the universal methyl donor, S-adenosylmethionine (SAM).[3] This cycle is essential for the methylation of a vast array of substrates, including DNA, RNA, proteins, and lipids, thereby regulating gene expression, protein function, and signal transduction.[8]
The key steps in the methionine cycle are as follows:
-
Activation of Methionine: Methionine is converted to S-adenosylmethionine (SAM) by the enzyme methionine adenosyltransferase (MAT).[3]
-
Methyl Group Transfer: SAM donates its methyl group to a substrate in a reaction catalyzed by a specific methyltransferase, yielding S-adenosylhomocysteine (SAH).[4]
-
Regeneration of Homocysteine: SAH is hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase.[3]
-
Remethylation to Methionine: Homocysteine is remethylated to form methionine, primarily by the enzyme methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate.[4]
The Transsulfuration Pathway and Antioxidant Defense
When methionine is in excess or when there is a demand for cysteine, homocysteine can enter the transsulfuration pathway. This pathway converts homocysteine into cysteine, a precursor for the major intracellular antioxidant, glutathione (GSH).[3] This links methionine metabolism directly to the cellular redox state and the defense against oxidative stress.
Methionine Sensing and Signaling Pathways
Cells have evolved intricate mechanisms to sense methionine availability and modulate signaling pathways accordingly, most notably the mTOR (mechanistic target of rapamycin) pathway, a central regulator of cell growth and metabolism.[9]
When methionine levels are sufficient, the intracellular concentration of its metabolite, SAM, is high. SAM acts as a signaling molecule that promotes the activation of mTORC1 (mTOR complex 1).[9] This leads to the phosphorylation of downstream targets that stimulate protein synthesis and inhibit autophagy. Conversely, under methionine restriction, SAM levels decrease, leading to the inactivation of mTORC1, which suppresses cell growth and induces autophagy to recycle intracellular components.[3]
Quantitative Data on Methionine Metabolism
The flux through methionine metabolic pathways can be quantified to understand the metabolic state of cells. The following table summarizes representative quantitative data on methionine metabolism in human cells.
| Metabolic Flux | Cell Line | Value (nmol/µL-cells/h) | Reference |
| Net Methionine Uptake | Human Fibrosarcoma | ~0.8 ± 0.1 | [10] |
| Transmethylation Flux | MTAP-positive Fibrosarcoma | ~0.12 | [10] |
| Transmethylation Flux | MTAP-negative Fibrosarcoma | ~0.12 | [10] |
| Methionine Synthase Flux | MTAP-positive Fibrosarcoma | 0.03 ± 0.02 | [10] |
| Methionine Synthase Flux | MTAP-negative Fibrosarcoma | 0.02 ± 0.01 | [10] |
Experimental Protocols
Synthesis of L-Methionine Methyl Ester Hydrochloride
This protocol describes a common method for the synthesis of L-methionine methyl ester hydrochloride, a versatile intermediate for research and development.[11]
Materials:
-
L-Methionine
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend L-methionine (0.1 mol) in a round bottom flask containing anhydrous methanol.
-
Cool the flask in an ice bath.
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the suspension while stirring.
-
Remove the ice bath and continue stirring at room temperature for 12-24 hours. The reaction mixture should become a clear solution.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-methionine methyl ester hydrochloride.
-
The product can be further purified by recrystallization from methanol/ether.
Cell-Based Assay to Study the Effects of Methionine/Methionine Methyl Ester on Cell Proliferation
This protocol provides a general framework for assessing the impact of methionine or its derivatives on the proliferation of a chosen cell line.
Materials:
-
Mammalian cell line of interest (e.g., cancer cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Methionine-free medium
-
L-methionine and/or L-methionine methyl ester hydrochloride stock solutions
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete growth medium.
-
Media Preparation: Prepare experimental media by supplementing methionine-free medium with varying concentrations of L-methionine or L-methionine methyl ester hydrochloride. Include a control group with no added methionine and a control with the standard concentration of methionine found in complete medium.
-
Treatment: Aspirate the complete growth medium from the wells and replace it with the prepared experimental media.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).
-
Proliferation Assay: At each time point, perform the cell proliferation assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the control group and plot cell proliferation as a function of methionine/methionine methyl ester concentration.
Conclusion and Future Directions
Methionine is a multifaceted amino acid with profound implications for cellular health and disease. Its metabolism is intricately linked to fundamental cellular processes, including protein synthesis, methylation, and antioxidant defense, and its availability is a key determinant of cell fate through the regulation of signaling pathways like mTOR. This compound serves as a valuable tool for the scientific community, providing a stable and soluble precursor for in vitro and in vivo studies aimed at elucidating the complex roles of methionine.
Future research should focus on further dissecting the downstream effects of modulating methionine metabolism, particularly in the context of diseases such as cancer and neurodegenerative disorders where methionine dependence and altered methylation patterns are observed.[12][13] Understanding how different cell types respond to varying levels of methionine and its derivatives will be crucial for the development of targeted therapeutic strategies. The use of advanced analytical techniques to precisely quantify metabolic fluxes in response to this compound administration will provide deeper insights into its cellular processing and efficacy as a methionine pro-drug. This will undoubtedly pave the way for novel drug development approaches that target the metabolic vulnerabilities of diseased cells.
References
- 1. Methionine Sources Differently Affect Production of Reactive Oxygen Species, Mitochondrial Bioenergetics, and Growth of Murine and Quail Myoblasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. l-Methionine inhibits growth of human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine - Wikipedia [en.wikipedia.org]
- 5. biocompare.com [biocompare.com]
- 6. Frontiers | Methionine at the Heart of Anabolism and Signaling: Perspectives From Budding Yeast [frontiersin.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Altered Methionine Metabolism in Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Mechanism of Activation of Mechanistic Target of Rapamycin Complex 1 by Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of L- and D-[methyl-11C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Convenient Synthesis of Amino Acid Methyl Esters [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Natural Occurrence of Methionine-Derived Methyl Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural occurrence of methionine-derived methyl esters. While free methionine methyl ester is not a prominent metabolite, the methyl ester functional group, originating from the methyl group of L-methionine, is integral to a variety of significant biomolecules. This document details the biosynthesis, quantitative prevalence, and physiological relevance of these methylated compounds, with a primary focus on pectin (B1162225) methyl esters, chlorophyll (B73375), and volatile organic compounds. Detailed experimental protocols for the analysis of these structures are also provided for research applications.
The Central Role of S-Adenosyl-L-Methionine (SAM)
The journey of methionine's methyl group into a methyl ester begins with its conversion to S-adenosyl-L-methionine (SAM). This universal biological cofactor is synthesized from L-methionine and ATP by the enzyme methionine adenosyltransferase. The resulting sulfonium (B1226848) ion in SAM activates the methyl group, making it readily transferable to a variety of nucleophilic acceptors, including the carboxyl groups of other molecules. This transmethylation reaction is the fundamental mechanism by which methionine-derived methyl esters are formed in nature and is catalyzed by a large superfamily of enzymes known as SAM-dependent methyltransferases.[1][2]
Pectin Methyl Esters: A Ubiquitous Structural Component of Plant Cell Walls
The most abundant form of naturally occurring methionine-derived methyl esters is found in pectin, a complex set of polysaccharides in the primary cell walls of terrestrial plants.[3] Pectin's backbone is predominantly a linear chain of α-1,4-linked D-galacturonic acid, a structure known as homogalacturonan.[4]
Biosynthesis of Pectin Methyl Esters
The biosynthesis of pectin occurs in the Golgi apparatus.[3] During this process, the C-6 carboxyl group of D-galacturonic acid residues within the homogalacturonan backbone is esterified with a methyl group.[4] This reaction is catalyzed by pectin methyltransferases, which utilize SAM as the methyl group donor.[3] The newly synthesized, highly methyl-esterified pectin is then secreted into the cell wall. The degree of methyl-esterification (DM) can be subsequently modified by the action of pectin methylesterases, which remove methyl groups.[3]
Figure 1. Biosynthetic pathway of pectin methyl esters.
Quantitative Occurrence of Pectin Methyl Esters
The degree of methyl-esterification (DM) is a critical parameter that influences the physicochemical properties of the cell wall, including its flexibility and porosity.[5] The DM of pectin varies widely depending on the plant species, tissue type, and developmental stage. Generally, pectins are classified as high-methoxyl (HM) with a DM greater than 50%, or low-methoxyl (LM) with a DM below 50%.[4] The table below summarizes the DM for pectin isolated from various plant sources.
| Plant Source | Tissue | Degree of Methyl-esterification (DM, %) | Reference(s) |
| Fruits | |||
| Apple (various cultivars) | Pomace / Whole Fruit | 22 - 79 | [4][6] |
| Citrus (Commercial) | Peel | 47 - 48 | [5] |
| Orange (Citrus sinensis) | Peel | 63 - 75 | [7] |
| Lemon (Citrus limon) | Outer Skin (Exocarp) | ~24 | [8] |
| Lemon (Citrus limon) | Waste | ~40 | [8] |
| Grapefruit (Citrus paradise) | Peel | 71 - 76 | [7] |
| Vegetables | |||
| Carrot | Root | 57 - 85 | [9] |
| Broccoli | Florets | ~55-65 (deduced) | [10] |
| Poplar (Populus trichocarpa) | Young Leaves | ~65 (deduced from ester ratio) | [11] |
| Poplar (Populus trichocarpa) | Mature Leaves | ~62 (deduced from ester ratio) | [11] |
| Poplar (Populus trichocarpa) | Old Leaves | ~49 (deduced from ester ratio) | [11] |
Other Naturally Occurring Methionine-Derived Methyl Esters
Besides pectin, the methyl group from methionine is incorporated into other naturally occurring methyl esters, playing roles in photosynthesis, signaling, and defense.
Chlorophyll
Chlorophyll, the primary photosynthetic pigment, contains a methyl ester group. The biosynthesis involves the enzyme S-adenosyl-L-methionine-magnesium protoporphyrin methyltransferase, which catalyzes the transfer of a methyl group from SAM to magnesium protoporphyrin IX, forming magnesium protoporphyrin IX monomethyl ester, a key intermediate in the chlorophyll synthesis pathway.[12][13]
Volatile Methyl Esters
Many plants produce volatile organic compounds (VOCs) that function as signaling molecules in defense and reproduction. Several of these are methyl esters synthesized by SAM-dependent carboxyl methyltransferases.[14]
-
Methyl Salicylate (B1505791) (MeSA): A key signaling molecule in plant defense, MeSA is synthesized from salicylic (B10762653) acid by the enzyme salicylic acid carboxyl methyltransferase (SAMT), which uses SAM as the methyl donor.[12][15]
-
Methyl Jasmonate (MeJA): This volatile hormone, involved in a wide range of developmental and defense responses, is formed from jasmonic acid. The reaction is catalyzed by jasmonic acid carboxyl methyltransferase (JMT), another SAM-dependent enzyme.[16][17]
Figure 2. SAM-dependent biosynthesis of volatile methyl esters.
Experimental Protocols for Analysis
The quantification of methyl esters, particularly the degree of methyl-esterification (DM) of pectin, is crucial for understanding cell wall properties and functionality. Several robust methods are available.
Titration Method for Pectin DM
This classic method involves the titrimetric analysis of free and esterified carboxyl groups.
Protocol:
-
Sample Preparation: Dissolve a known weight of pectin (e.g., 500 mg) in deionized water.
-
Titration of Free Carboxyl Groups (V1): Add a phenolphthalein (B1677637) indicator and titrate the solution with standardized sodium hydroxide (B78521) (e.g., 0.1 M NaOH) to a persistent pink endpoint. The volume of NaOH used is recorded as V1.
-
Saponification: To the neutralized solution, add a known excess volume of 0.5 M NaOH (e.g., 20 mL) to hydrolyze the methyl esters. Allow the reaction to proceed for at least 2 hours at room temperature.
-
Back Titration: Add a volume of 0.5 M HCl equivalent to the added NaOH to neutralize the excess base.
-
Titration of Esterified Carboxyl Groups (V2): Titrate the solution again with 0.1 M NaOH to the same pink endpoint. The volume of NaOH used is recorded as V2.
-
Calculation: The degree of methyl-esterification (DM) is calculated as: DM (%) = [V2 / (V1 + V2)] * 100
Gas Chromatography (GC) Method for Methanol (B129727) Content
This method quantifies the methanol released after saponification of the pectin methyl esters.[8]
Protocol:
-
Sample Preparation: Prepare an alcohol-insoluble residue (AIR) from the plant tissue to isolate the cell wall material.
-
Saponification: Suspend a known amount of AIR (e.g., 5-10 mg) in a sealed vial containing a basic solution (e.g., 1 M NaOH) and an internal standard (e.g., isopropanol).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a set time (e.g., 1 hour) to ensure complete hydrolysis of the methyl esters.
-
Neutralization: Neutralize the reaction mixture with a suitable acid.
-
Headspace GC Analysis: Analyze an aliquot of the headspace (the gas phase in the vial) using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Quantification: The concentration of methanol is determined by comparing its peak area to that of the internal standard, using a pre-established calibration curve. The DM can then be calculated relative to the total galacturonic acid content of the sample, which is determined separately by a colorimetric assay (e.g., m-hydroxydiphenyl method).
Figure 3. Workflow for GC-based determination of pectin DM.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides a rapid, non-destructive method for estimating the DM of pectin.[5][10]
Protocol:
-
Sample Preparation: Prepare a solid sample of isolated pectin or cell wall material (e.g., by pressing into a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory).
-
Spectrum Acquisition: Record the infrared spectrum of the sample, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the absorbance peaks corresponding to the esterified carboxyl groups (C=O stretch) at ~1740 cm⁻¹ (A1740) and the free carboxylate groups (COO⁻ asymmetric stretch) at ~1630 cm⁻¹ (A1630).
-
Calculation: The DM is proportional to the ratio of the areas of these two peaks. A calibration curve must be constructed using pectin standards with known DM values. The DM can be calculated using the formula: DM (%) = (A1740 / (A1740 + A1630)) * 100[6]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR can be used for the simultaneous quantification of methylation, acetylation, and feruloylation degrees.
Protocol:
-
Sample Preparation: Dissolve a known quantity of pectin in a deuterated solvent (e.g., D₂O).
-
Saponification in NMR Tube: Perform the hydrolysis of esters directly in the NMR tube by adding a standardized basic solution (e.g., NaOH in D₂O).
-
Spectrum Acquisition: Acquire the ¹H NMR spectrum. The hydrolysis releases methanol, acetic acid, and ferulic acid, which give sharp, well-resolved signals in the spectrum.
-
Quantification: Integrate the signal for the methyl protons of methanol (a singlet at ~3.35 ppm) and compare it to the integral of an internal standard or to the anomeric protons of the galacturonic acid backbone to determine the DM.
Conclusion
The natural occurrence of this compound is best understood through the widespread presence of the methionine-derived methyl ester functional group in complex biomolecules. In plants, this is most significantly represented by the methyl-esterification of pectin, a process vital for the structure and function of the cell wall. The methyl group, donated by S-adenosyl-L-methionine, is also crucial for the biosynthesis of chlorophyll and a variety of volatile signaling molecules like methyl salicylate and methyl jasmonate. The analytical techniques detailed herein provide robust methodologies for researchers to quantify this important post-biosynthetic modification, enabling further investigation into its roles in plant physiology, development, and interaction with the environment.
References
- 1. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determining Methyl-Esterification Patterns in Plant-Derived Homogalacturonan Pectins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin | MDPI [mdpi.com]
- 6. Apple cultivar-specific pectin properties impact apple puree functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yield, Esterification Degree and Molecular Weight Evaluation of Pectins Isolated from Orange and Grapefruit Peels under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlling the Degree of Esterification of Citrus Pectin for Demanding Applications by Selection of the Source - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FT-IR spectroscopy, a reliable method for routine analysis of the degree of methylesterification of pectin in different fruit- and vegetable-based matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell wall O-acetyl and methyl esterification patterns of leaves reflected in atmospheric emission signatures of acetic acid and methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase, an enzyme responsible for biosynthesis of methyl salicylate and methyl benzoate, is not involved in floral scent production in snapdragon flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A large conserved family of small-molecule carboxyl methyltransferases identified from microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Biochemical characterization of the jasmonic acid methyltransferase gene from wasabi (Eutrema japonicum) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Methionine Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methionine methyl ester, a derivative of the essential amino acid methionine. This compound serves as a crucial building block in peptide synthesis and is of significant interest in various fields of chemical and pharmaceutical research. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Chemical Structure and Properties
This compound possesses the chemical formula C₆H₁₃NO₂S and a molecular weight of approximately 163.24 g/mol . The structure features a chiral center at the alpha-carbon, an amino group, a methyl ester functional group, and a methyl thioether side chain. The data presented here primarily pertains to the L-enantiomer, often in its hydrochloride salt form (C₆H₁₄ClNO₂S, M.W. 199.70) for enhanced stability and solubility.
Caption: Chemical properties of this compound.
Spectroscopic Data
The following sections detail the NMR, IR, and MS data for this compound. The data is summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for L-methionine methyl ester hydrochloride are presented below.
Table 1: ¹H NMR Spectroscopic Data for L-Methionine Methyl Ester Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.36 | Triplet | 1H | α-CH |
| ~3.77 | Singlet | 3H | O-CH₃ |
| ~2.65 | Triplet | 2H | γ-CH₂ |
| ~2.15 | Multiplet | 2H | β-CH₂ |
| ~2.10 | Singlet | 3H | S-CH₃ |
Solvent: Deuterated DMSO (DMSO-d₆) is commonly used.
Table 2: ¹³C NMR Spectroscopic Data for L-Methionine Methyl Ester Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| ~170.1 | C=O (Ester) |
| ~54.2 | α-CH |
| ~53.7 | O-CH₃ |
| ~35.7 | γ-CH₂ |
| ~29.5 | β-CH₂ |
| ~14.5 | S-CH₃ |
Solvent: Deuterated DMSO (DMSO-d₆) is commonly used.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for L-methionine methyl ester hydrochloride are listed below.
Table 3: IR Spectroscopic Data for L-Methionine Methyl Ester Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400-3000 | Strong, Broad | N-H stretch (primary amine salt) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1580 | Medium | N-H bend (primary amine salt) |
| ~1440 | Medium | C-H bend (CH₂ and CH₃) |
| ~1220 | Strong | C-O stretch (ester) |
| ~650 | Weak | C-S stretch |
Sample preparation: KBr pellet or Nujol mull.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented here is for the free base form of this compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 163 | Moderate | [M]⁺ (Molecular Ion) |
| 104 | High | [M - COOCH₃]⁺ |
| 75 | High | [CH(NH₂)COOCH₃]⁺ |
| 61 | High | [CH₃SCH₂]⁺ |
| 56 | Moderate | [CH₂(CH₂)NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of L-methionine methyl ester hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of L-methionine methyl ester hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition (GC-MS Example):
-
Inject the sample into a gas chromatograph (GC) to separate it from the solvent and any impurities.
-
The separated compound elutes from the GC column and enters the ion source of the mass spectrometer.
-
In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be used to confirm the structure of the molecule.
Visualizations
The following diagrams illustrate the structure and a general workflow for the spectroscopic analysis of this compound.
Methodological & Application
Application Notes and Protocols for the N-Protection of Methionine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-protection of L-methionine methyl ester using common amine-protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). These procedures are essential for incorporating methionine into peptide chains during solid-phase or solution-phase peptide synthesis, preventing unwanted side reactions at the N-terminus.
Introduction
The protection of the α-amino group of amino acids is a fundamental step in peptide synthesis. The choice of the protecting group is critical and depends on the overall synthetic strategy, particularly the deprotection conditions required for subsequent steps. Methionine, with its thioether side chain, requires careful consideration of reaction conditions to avoid oxidation. The protocols detailed below are optimized for the N-protection of L-methionine methyl ester hydrochloride, the common salt form resulting from esterification.
Summary of N-Protection Protocols
The following table summarizes the key quantitative parameters for the N-protection of L-methionine methyl ester with Boc, Cbz, and Fmoc protecting groups.
| Parameter | N-Boc Protection | N-Cbz Protection | N-Fmoc Protection |
| Starting Material | L-Methionine methyl ester hydrochloride | L-Methionine methyl ester hydrochloride | L-Methionine methyl ester hydrochloride |
| Protecting Agent | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Benzyl (B1604629) chloroformate (Cbz-Cl) | 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) |
| Base | Sodium bicarbonate (NaHCO₃) | Potassium bicarbonate (KHCO₃) | Sodium bicarbonate (NaHCO₃) |
| Solvent System | Tetrahydrofuran/Water (1:1) | Diethyl ether/Water | Tetrahydrofuran/Saturated aqueous NaHCO₃ (2:1) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 10 hours | 5 hours | 16 hours |
| Typical Yield | High | ~60-70% | High (e.g., ~78% for similar amino acids) |
Experimental Protocols
Protocol 1: N-Boc Protection of L-Methionine Methyl Ester
This protocol describes the protection of the amino group of L-methionine methyl ester with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
L-Methionine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve L-methionine methyl ester hydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (3.0 eq.) to the solution, followed by the addition of di-tert-butyl dicarbonate (1.0 eq.).[1]
-
Allow the reaction mixture to warm to room temperature and stir for 10 hours.[1]
-
Remove the volatile components (THF) from the reaction mixture under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-methionine methyl ester.[1]
Protocol 2: N-Cbz Protection of L-Methionine Methyl Ester
This protocol details the N-protection of L-methionine methyl ester using benzyl chloroformate (Cbz-Cl).
Materials:
-
L-Methionine methyl ester hydrochloride
-
Potassium bicarbonate (KHCO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, charge L-methionine methyl ester hydrochloride (1.0 eq.), potassium bicarbonate (5.0 eq.), water, and diethyl ether.[2]
-
Cool the biphasic mixture to 0 °C with vigorous stirring.[2]
-
Add benzyl chloroformate (1.1 eq.) dropwise over 1 hour, maintaining the temperature at 0 °C.[2]
-
After the addition is complete, remove the cooling bath and continue stirring for 5 hours at room temperature.[2]
-
Separate the organic (ether) layer.
-
Wash the organic layer sequentially with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure N-Cbz-L-methionine methyl ester.[2]
Protocol 3: N-Fmoc Protection of L-Methionine Methyl Ester
This protocol describes the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group.
Materials:
-
L-Methionine methyl ester hydrochloride
-
9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve L-methionine methyl ester hydrochloride in a 2:1 (v/v) mixture of THF and saturated aqueous NaHCO₃.
-
Add Fmoc-succinamide (Fmoc-OSu) (1.05 eq.) to the solution.[3]
-
Stir the reaction mixture at room temperature for 16 hours.[3]
-
Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃ if necessary.
-
Extract the mixture with diethyl ether three times to remove impurities.
-
Acidify the aqueous layer to pH 1 by adding 1 M HCl.[3]
-
Extract the acidified aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Fmoc-L-methionine methyl ester.
Visualizations
The following diagrams illustrate the chemical transformation and a general experimental workflow for the N-protection of methionine methyl ester.
Caption: General reaction scheme for N-protection.
Caption: Experimental workflow for N-protection.
References
The Use of Methionine in Solid-Phase Peptide Synthesis: A Guide to Mitigating Side Reactions
Application Note: AN-SPPS-MET-001
Introduction
Methionine, a sulfur-containing amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS). Its thioether side chain is susceptible to oxidation and S-alkylation, primarily during the final cleavage and deprotection steps. While the direct incorporation of methionine methyl ester is not a standard practice in SPPS due to the lability of the ester under synthesis conditions, this note focuses on the established methods for incorporating standard Nα-protected methionine (Fmoc-Met-OH or Boc-Met-OH) and provides detailed protocols to minimize common side reactions, ensuring the synthesis of high-purity methionine-containing peptides.
The two predominant side reactions involving methionine during SPPS are:
-
Oxidation: The thioether group can be oxidized to form methionine sulfoxide (B87167) (+16 Da) or methionine sulfone (+32 Da).[1] This can occur at various stages but is most prevalent during the acidic cleavage step.[1]
-
S-alkylation: The thioether can react with carbocations generated during the cleavage of tert-butyl-based side-chain protecting groups, leading to S-tert-butylation (+56 Da).[1]
Effective management of these side reactions is critical for the successful synthesis of methionine-containing peptides for research, diagnostics, and therapeutic development.
Data Presentation: Side Reaction Mitigation Strategies
The following table summarizes various cleavage cocktails and their effectiveness in preventing methionine side reactions.
| Cleavage Cocktail | Composition | Efficacy in Preventing Oxidation | Efficacy in Preventing S-alkylation | Reference |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Moderate (15-55% oxidation observed) | Moderate | [1] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Moderate (significant oxidation can occur) | Good | [1] |
| Reagent B | TFA / Water / TIS (95:2.5:2.5) | Low (significant oxidation observed) | Good | [2] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH4I (81:5:5:2.5:3:2:1.5 w/w) | High (no sulfoxide detected) | High | [1][3] |
| TMSCl/PPh3 Cocktail | TFA / Anisole / TMSCl / Me2S / PPh3 (85:5:5:5 with 1mg/mL PPh3) | High (eradicates oxidation) | High (reduces S-alkylation) | [4] |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS of a Methionine-Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing a methionine residue using Fmoc/tBu strategy.
1. Resin Swelling:
- Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[5]
2. First Amino Acid Coupling:
- Deprotect the Fmoc group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes.[5]
- Wash the resin thoroughly with DMF.
- Activate the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) with a coupling reagent like HBTU/HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF.
- Add the activated amino acid to the resin and couple for 1-2 hours.
- Monitor the coupling completion using a qualitative test like the Kaiser test.[6]
3. Chain Elongation (including Methionine incorporation):
- Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
- For methionine incorporation, use standard Fmoc-Met-OH without side-chain protection.[2]
4. Final Fmoc Deprotection:
- After coupling the final amino acid, remove the N-terminal Fmoc group with 20% piperidine in DMF.[7]
5. Cleavage and Deprotection (Mitigating Side Reactions):
- Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry under vacuum.
- Prepare the desired cleavage cocktail (e.g., Reagent H or TMSCl/PPh3 cocktail) as described in the table above.
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[3]
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
6. Purification:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Reduction of Methionine Sulfoxide Post-Cleavage
If oxidation of methionine has occurred, the resulting sulfoxide can be reduced back to methionine.
1. Peptide Dissolution:
- Dissolve the crude peptide containing methionine sulfoxide in a suitable solvent.
2. Reduction:
- Treat the peptide solution with a reducing agent. A common method involves using a solution of ammonium (B1175870) iodide and dimethyl sulfide (B99878) (DMS).[1]
3. Purification:
- After the reduction is complete, purify the peptide by RP-HPLC to remove the reagents and any byproducts.[1]
Protocol 3: Reversal of S-tert-butylation
S-alkylation can be reversed under specific conditions.
1. Peptide Dissolution:
- Dissolve the peptide containing the S-tert-butylated methionine in 5% aqueous acetic acid.[8]
2. Incubation:
3. Monitoring and Purification:
- Monitor the reversal of the sulfonium (B1226848) salt to the free thioether by HPLC and mass spectrometry.[8]
- Once the reaction is complete, lyophilize or purify the peptide as needed.[8]
Mandatory Visualizations
References
- 1. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. peptide.com [peptide.com]
- 7. cpcscientific.com [cpcscientific.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Methionine Methyl Ester by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine methyl ester is a crucial intermediate in peptide synthesis and various pharmaceutical research and development applications.[1] Its purity is paramount to ensure the integrity and efficacy of the final products. While this compound is commonly synthesized as a hydrochloride salt, residual starting materials, primarily the unreacted amino acid (methionine), and other by-products can remain.[2][3] Column chromatography offers a robust and scalable method for the purification of this compound, yielding a product of high purity suitable for downstream applications.
This document provides a detailed protocol for the purification of L-methionine methyl ester hydrochloride using silica (B1680970) gel column chromatography. The protocol covers sample preparation, column packing, elution, and fraction analysis.
Principle of Separation
The purification of L-methionine methyl ester hydrochloride by silica gel column chromatography is based on the principle of normal-phase adsorption chromatography. The stationary phase, silica gel, is polar, while the mobile phase is a less polar organic solvent system.[4] The components of the crude mixture are separated based on their differential adsorption to the silica gel and solubility in the mobile phase.
L-methionine, the primary impurity, is a zwitterionic amino acid with both a free carboxylic acid and a free amine group, making it significantly more polar than its methyl ester derivative. L-methionine methyl ester hydrochloride, having its carboxylic acid group esterified, is less polar than methionine.[5] Consequently, L-methionine adsorbs more strongly to the polar silica gel and elutes more slowly, while the less polar L-methionine methyl ester travels down the column more quickly with the mobile phase, allowing for their effective separation.[6]
Experimental Protocols
Materials and Reagents
-
Crude L-methionine methyl ester hydrochloride
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Triethylamine (B128534) (TEA)
-
Ethyl acetate
-
Hexane
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Ninhydrin (B49086) staining solution (0.2 g ninhydrin in 100 mL ethanol)[7]
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Sample Preparation
-
Dissolve the crude L-methionine methyl ester hydrochloride in a minimal amount of methanol.
-
Add a small amount of silica gel to the dissolved sample to create a slurry.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. This dry-loading method generally results in better separation than liquid-loading.
Column Preparation
-
Select a glass column of an appropriate size for the amount of crude material to be purified. A general rule of thumb is a 1:20 to 1:50 ratio of crude material to silica gel by weight.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Dichloromethane).
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Carefully add the dry-loaded sample to the top of the silica bed, creating a uniform layer.
-
Gently add a thin layer of sand or glass wool on top of the sample layer to prevent disturbance during solvent addition.
Chromatographic Elution and Fraction Collection
-
Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient elution for this separation would be:
-
Initial Mobile Phase: 100% Dichloromethane (DCM)
-
Gradient: Gradually increase the percentage of Methanol (MeOH) in DCM. A common gradient is to increase the methanol concentration in increments of 0.5-1%. The addition of a small amount of triethylamine (e.g., 0.1-0.5%) to the mobile phase can help to reduce tailing of the amine-containing compound on the acidic silica gel.
-
-
Start collecting fractions as the solvent begins to elute from the column. The size of the fractions will depend on the column size and the expected separation.
-
Monitor the separation by Thin Layer Chromatography (TLC).
Fraction Analysis by TLC
-
Spot a small amount of each collected fraction onto a TLC plate. Also, spot the crude starting material and a pure standard of L-methionine (if available) for comparison.
-
Develop the TLC plate in a suitable solvent system. A good starting point for the TLC mobile phase is a mixture of Dichloromethane:Methanol:Triethylamine (e.g., 95:4.5:0.5 v/v/v).
-
After development, dry the TLC plate and visualize the spots by spraying with a ninhydrin solution and gently heating.[8]
-
Amino-containing compounds will appear as purple or yellowish spots.[9] L-methionine methyl ester will have a higher Rf value (travel further up the plate) than the more polar L-methionine.
-
Combine the fractions that contain the pure L-methionine methyl ester.
Product Isolation
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified L-methionine methyl ester hydrochloride as a solid or oil.
-
Further dry the product under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product by appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC) to confirm its purity.
Data Presentation
The following table summarizes typical data obtained from the purification of L-methionine methyl ester hydrochloride by column chromatography. The exact values may vary depending on the scale of the reaction and the purity of the crude material.
| Parameter | Value |
| Starting Material | Crude L-methionine methyl ester hydrochloride |
| Amount of Crude Material | 10.0 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Amount of Stationary Phase | 200 g |
| Column Dimensions (ID x L) | 5 cm x 50 cm |
| Mobile Phase Gradient | 0% to 5% Methanol in Dichloromethane (+0.1% Triethylamine) |
| Volume of Solvent Used | ~2.5 L |
| Yield of Purified Product | 8.5 g (85%) |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound by column chromatography.
Caption: Workflow for this compound Purification.
Separation Principle on TLC
The logical relationship of the separation on a TLC plate is depicted below.
Caption: TLC Separation of Methionine and its Methyl Ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. [TLC] Analysis of amino esters by TLC - Chromatography Forum [chromforum.org]
- 6. column-chromatography.com [column-chromatography.com]
- 7. epfl.ch [epfl.ch]
- 8. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 9. scribd.com [scribd.com]
Application Note: Quantification of Methionine Methyl Ester using a Stability-Indicating Reversed-Phase HPLC Method
[AN-HPLC-MME-001]
Abstract
This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of methionine methyl ester. Due to the weak UV absorbance of the analyte, a pre-column derivatization step using 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is employed to enhance detection sensitivity and selectivity. The method is suitable for the analysis of this compound in process development samples and for purity assessment.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in peptide chemistry. Accurate quantification is crucial for process monitoring, quality control, and stability testing. As with many amino acid derivatives, this compound lacks a strong chromophore, making direct UV detection challenging and often resulting in poor sensitivity.[1][2] To overcome this limitation, this method utilizes pre-column derivatization with FMOC-Cl, which reacts with the primary amine of this compound to form a highly UV-absorbent derivative. The subsequent separation is achieved on a C18 reversed-phase column with UV detection.
Experimental
Instrumentation and Consumables
-
HPLC System with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector.
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Reagents and Standards
-
This compound Hydrochloride (Reference Standard)
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Boric acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Water (HPLC grade or Milli-Q)
Chromatographic Conditions
| Parameter | Value |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 7.8 |
| Mobile Phase B | Acetonitrile:Methanol (80:20, v/v) |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 20 µL |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound Hydrochloride reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of 50:50 acetonitrile/water to achieve an expected concentration within the calibration range.
-
The sample solution may require filtration through a 0.45 µm syringe filter prior to derivatization if particulate matter is present.
Derivatization Protocol
-
Borate (B1201080) Buffer Preparation: Prepare a 0.1 M borate buffer and adjust the pH to 8.5 with sodium hydroxide.
-
FMOC-Cl Reagent Preparation: Prepare a 5 mM solution of FMOC-Cl in acetonitrile. This solution should be prepared fresh daily.
-
Derivatization Reaction:
-
In an HPLC vial, add 100 µL of the standard or sample solution.
-
Add 200 µL of the 0.1 M borate buffer (pH 8.5).
-
Add 200 µL of the 5 mM FMOC-Cl reagent.
-
Vortex the mixture for 30 seconds.
-
Allow the reaction to proceed at room temperature for 10 minutes.
-
To quench the reaction, add 100 µL of 0.1 M glycine (B1666218) solution and vortex.
-
The derivatized sample is now ready for injection into the HPLC system.
-
Method Validation Summary
The following table summarizes the typical performance characteristics of this method.
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time (FMOC-Met-OMe) | Approximately 12.5 min |
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of this compound.
Conclusion
This application note provides a detailed protocol for the sensitive and reliable quantification of this compound by RP-HPLC with UV detection following pre-column derivatization with FMOC-Cl. The method is suitable for a range of applications in pharmaceutical development and quality control.
References
Synthesis of Methionine-Containing Peptides Using the Methyl Ester as a C-Terminal Protecting Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing the amino acid methionine presents unique challenges due to the susceptibility of its thioether side chain to oxidation. When the desired peptide product requires a C-terminal methyl ester, an additional layer of complexity is introduced, as the ester group must remain intact throughout the synthesis and final deprotection steps. This document provides detailed application notes and experimental protocols for the successful synthesis of methionine-containing peptides with a C-terminal methyl ester, addressing key considerations for both solid-phase and solution-phase strategies. The primary focus is on mitigating side reactions, particularly methionine oxidation and ester saponification, to ensure high purity and yield of the target peptide.
Key Considerations
Methionine Oxidation: The thioether side chain of methionine is readily oxidized to methionine sulfoxide (B87167) during acidic conditions, such as those used for cleavage from the resin in solid-phase peptide synthesis (SPPS). This can be minimized by using scavenger cocktails in the cleavage solution.
Ester Stability: C-terminal methyl esters are susceptible to saponification (hydrolysis) under basic conditions. This is a critical consideration when using the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy in SPPS, as the repeated piperidine (B6355638) treatments for Fmoc removal can lead to ester loss. Therefore, a Boc (tert-butyloxycarbonyl) strategy, which utilizes acidic deprotection, is generally preferred for syntheses involving C-terminal methyl esters.
Solid-Phase Peptide Synthesis (SPPS) Approach
The use of a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, is recommended for the SPPS of peptides with a C-terminal methyl ester. This resin allows for the cleavage of the peptide under very mild acidic conditions, which preserves the methyl ester and acid-sensitive side-chain protecting groups.
Experimental Protocol: SPPS using 2-Chlorotrityl Chloride Resin
1. Preparation of Fmoc-Met-OMe Loaded 2-CTC Resin:
-
Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g substitution) in anhydrous dichloromethane (B109758) (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
In a separate flask, dissolve Fmoc-Met-OH (2.0 equivalents relative to resin substitution) and diisopropylethylamine (DIEA) (4.0 equivalents) in anhydrous DCM (10 mL).
-
Add the Fmoc-Met-OH/DIEA solution to the swollen resin and agitate at room temperature for 2-4 hours.
-
To cap any unreacted sites, add methanol (B129727) (1 mL) and continue to agitate for 30 minutes.
-
Wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum. The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small sample of resin with piperidine and measuring the absorbance of the dibenzylfulvene-piperidine adduct at 301 nm.
2. Peptide Chain Elongation (Boc-Strategy):
-
Deprotection: Treat the resin with a solution of 30-50% trifluoroacetic acid (TFA) in DCM (v/v) for 30 minutes to remove the Boc protecting group.
-
Neutralization: Wash the resin with DCM (3 x 10 mL) followed by a solution of 10% DIEA in DCM (v/v) (2 x 10 mL) to neutralize the trifluoroacetate (B77799) salt.
-
Washing: Wash the resin with DCM (3 x 10 mL) and then DMF (3 x 10 mL).
-
Coupling:
-
Pre-activate the next Boc-protected amino acid (3.0 equivalents) with a suitable coupling reagent such as HBTU (2.9 equivalents) and HOBt (3.0 equivalents) in the presence of DIEA (6.0 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat the deprotection, neutralization, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
3. Cleavage of the Peptide from the Resin:
-
Mild Cleavage (Preserving Side-Chain Protecting Groups):
-
Prepare a cleavage cocktail of acetic acid/trifluoroethanol (TFE)/DCM (1:2:7 v/v/v).
-
Treat the dried peptide-resin with the cleavage cocktail (10 mL/g of resin) for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate. Wash the resin with additional cleavage cocktail or DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the protected peptide methyl ester.
-
-
Cleavage with Concurrent Side-Chain Deprotection (for peptides with acid-labile side-chain protection):
-
Prepare a cleavage cocktail of TFA/DCM (1-5% TFA v/v).
-
To prevent methionine oxidation, add scavengers such as triisopropylsilane (B1312306) (TIS) (2.5%) and water (2.5%).
-
Treat the dried peptide-resin with the cleavage cocktail for 30-60 minutes at room temperature.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent and triturate with cold diethyl ether to precipitate the deprotected peptide methyl ester.
-
Workflow for SPPS of Methionine-Containing Peptide Methyl Ester
Caption: Solid-phase synthesis workflow for methionine-containing peptide methyl esters.
Solution-Phase Peptide Synthesis Approach
Solution-phase synthesis offers an alternative for shorter peptides and allows for purification of intermediates. A Boc-strategy is essential to avoid saponification of the C-terminal methyl ester.
Experimental Protocol: Solution-Phase Synthesis
1. Preparation of H-Met-OMe:
-
Methionine methyl ester hydrochloride can be prepared by reacting methionine with thionyl chloride in methanol or purchased commercially.
-
To obtain the free amine for coupling, the hydrochloride salt is neutralized in situ or by extraction.
2. Dipeptide Synthesis (Example: Boc-Ala-Met-OMe):
-
Dissolve Boc-Ala-OH (1.0 equivalent) in a suitable solvent such as DCM or DMF.
-
Add a coupling reagent such as HBTU (1.0 equivalent) and HOBt (1.0 equivalent), and DIEA (2.0 equivalents). Stir for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve H-Met-OMe·HCl (1.0 equivalent) in DMF and add DIEA (1.1 equivalents) to neutralize.
-
Add the neutralized H-Met-OMe solution to the activated Boc-Ala-OH solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform a standard aqueous workup: dilute with ethyl acetate, wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
3. Peptide Chain Elongation:
-
Boc Deprotection: Dissolve the Boc-protected peptide methyl ester in a solution of 30-50% TFA in DCM and stir for 30-60 minutes.
-
Evaporate the solvent to obtain the peptide methyl ester as a TFA salt.
-
Couple the next Boc-protected amino acid using the procedure described in step 2.
4. Final Deprotection:
-
After the final coupling, remove the N-terminal Boc group as described above.
-
If side-chain protecting groups are present, a final cleavage cocktail containing TFA and appropriate scavengers (e.g., TIS, water, and potentially a thiol scavenger for methionine) is used. The specific composition and reaction time will depend on the protecting groups used. It is crucial to use anhydrous conditions if possible to minimize any potential ester hydrolysis, although the risk is lower under acidic conditions.
Application Notes and Protocols for the Large-Scale Synthesis of L-Methionine Methyl Ester Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-methionine methyl ester hydrochloride is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document provides detailed application notes and protocols for its large-scale synthesis. Three primary methods are discussed: Fischer esterification using hydrogen chloride in methanol (B129727), esterification with thionyl chloride, and a milder approach using trimethylchlorosilane. This guide offers a comparative analysis of these methods, detailed experimental procedures, and quantitative data to assist researchers in selecting and implementing the most suitable protocol for their specific needs.
Introduction
The esterification of L-methionine to its methyl ester hydrochloride is a fundamental step in many synthetic pathways. The resulting compound serves as a key building block, offering a protected carboxylic acid group that allows for selective modification of the amino group. The choice of synthetic method often depends on factors such as scale, available reagents, safety considerations, and desired purity. This document outlines three robust and commonly employed methods for the large-scale synthesis of this important compound.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route for the preparation of L-methionine methyl ester hydrochloride on a large scale is a critical decision. The following table summarizes the key aspects of the three primary methods detailed in this document.
| Parameter | Hydrogen Chloride/Methanol | Thionyl Chloride/Methanol | Trimethylchlorosilane/Methanol |
| Reagent Type | Gaseous HCl or HCl in Methanol | Liquid | Liquid |
| Reaction Conditions | 0°C to room temperature, 18 hours[1] | 0°C to reflux, 16 hours[2] | Room temperature[3][4] |
| Yield | High (up to 99% crude, 88% recrystallized)[1] | High (98%)[2] | Good to Excellent[3][4] |
| Safety Considerations | Use of corrosive and toxic HCl gas | Use of highly corrosive and toxic thionyl chloride, evolution of SO2 and HCl gases[5] | Use of moisture-sensitive and corrosive trimethylchlorosilane |
| Work-up | Evaporation of solvent[1] | Evaporation of solvent, trituration with ether[2] | Evaporation of solvent[3] |
| Scalability | Demonstrated on a 100g scale[1] | Suitable for industrial production[6] | Generally applicable and convenient[3][4] |
Experimental Protocols
Method 1: Fischer Esterification using Hydrogen Chloride in Methanol
This classic and high-yielding method involves the direct esterification of L-methionine using a solution of hydrogen chloride in methanol.
Materials:
-
L-Methionine
-
Methanol (anhydrous)
-
Hydrogen chloride gas or concentrated hydrochloric acid
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube (if using HCl gas)
-
Dropping funnel (if using concentrated HCl)
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, add L-methionine (e.g., 100.0 g, 0.67 mol) and methanol (700 mL).[1]
-
Cool the resulting suspension to 0°C in an ice bath.
-
Bubble hydrogen chloride gas through the stirred mixture for approximately 15 minutes. The mixture should become a homogeneous solution within a few minutes.[1] Alternatively, add concentrated hydrochloric acid dropwise while maintaining the temperature below 10°C.
-
Remove the cooling bath and allow the solution to stir at room temperature for 18 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting white solid is crude L-methionine methyl ester hydrochloride (yield: up to 99%).[1]
-
For further purification, the crude product can be recrystallized from hot methanol by precipitation with diethyl ether to yield the pure hydrochloride (yield: ~88%).[1]
Quantitative Data:
| Reactant | Amount | Molar Equivalent |
| L-Methionine | 100.0 g | 1.0 |
| Methanol | 700 mL | - |
| Hydrogen Chloride | Excess | - |
| Product | Yield (Crude) | Yield (Recrystallized) | Melting Point |
| L-Methionine Methyl Ester Hydrochloride | ~99% (132.5 g)[1] | ~88% (117.6 g)[1] | 152–153°C[1] |
Method 2: Esterification using Thionyl Chloride in Methanol
This method utilizes thionyl chloride as the esterification agent, which reacts with methanol to form methyl chloroformate and HCl in situ. This is a common and effective method for preparing amino acid esters.
Materials:
-
L-Methionine
-
Methanol (anhydrous)
-
Thionyl chloride
-
Diethyl ether
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend L-methionine (e.g., 0.5 g, 1 eq.) in anhydrous methanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0°C in an ice bath.[2]
-
Slowly add thionyl chloride (e.g., 0.5 mL, 2 eq.) dropwise to the suspension.[2]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 16 hours.[2]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent by rotary evaporation to obtain a light yellow solid.[2]
-
Triturate the solid with hot diethyl ether and then filter to collect the white solid product.[2]
-
Dry the product under vacuum.
Quantitative Data:
| Reactant | Molar Equivalent |
| L-Methionine | 1.0 |
| Thionyl Chloride | 2.0 |
| Methanol | Solvent |
| Product | Yield |
| L-Methionine Methyl Ester Hydrochloride | 98%[2] |
Method 3: Esterification using Trimethylchlorosilane in Methanol
This is a milder and convenient method for the synthesis of amino acid methyl ester hydrochlorides at room temperature.[3][4]
Materials:
-
L-Methionine
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Place L-methionine (0.1 mol) in a round-bottom flask.[3]
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask with stirring.[3]
-
Add methanol (100 mL) to the mixture.[3]
-
Stir the resulting solution or suspension at room temperature until the reaction is complete, as monitored by TLC.[3]
-
Concentrate the reaction mixture on a rotary evaporator to obtain the product.[3]
Quantitative Data:
| Reactant | Molar Equivalent |
| L-Methionine | 1.0 |
| Trimethylchlorosilane | 2.0 |
| Methanol | Solvent |
| Product | Yield |
| L-Methionine Methyl Ester Hydrochloride | Good to Excellent[3][4] |
Visualizations
Experimental Workflow for L-Methionine Methyl Ester Hydrochloride Synthesis
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. L-Methionine methyl ester hydrochloride | 2491-18-1 [chemicalbook.com]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pianetachimica.it [pianetachimica.it]
- 6. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
Application Note: Protocol for the Recrystallization of Methionine Methyl Ester HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine methyl ester hydrochloride is a derivative of the essential amino acid methionine, utilized as a building block in the synthesis of various pharmaceutical compounds and peptides.[1][2] The purity of this reagent is crucial for the successful synthesis of target molecules. Recrystallization is a standard and effective technique for the purification of solid organic compounds. This document outlines a detailed protocol for the recrystallization of this compound HCl to obtain a high-purity crystalline product.
Data Summary
The physical and chemical properties of L-Methionine methyl ester hydrochloride are summarized in the table below. Successful recrystallization should yield a product that conforms to these specifications.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄ClNO₂S | [2][3] |
| Molecular Weight | 199.70 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 151-153 °C | [4][5] |
| Solubility | Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [4][5] |
| Storage Conditions | 2-8°C, under inert atmosphere, sealed away from moisture. | [2][5] |
Experimental Protocol: Recrystallization of this compound HCl
This protocol describes the procedure for the purification of this compound HCl by recrystallization, a common method for purifying amino acid ester hydrochlorides.[6][7]
Materials and Equipment:
-
Crude this compound HCl
-
Methanol (B129727) (anhydrous)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flasks
-
Heating plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Dissolution:
-
Place the crude this compound HCl into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot methanol to the flask while stirring to dissolve the solid. The goal is to create a saturated solution at the boiling point of the solvent. Add the methanol portion-wise to avoid using an excessive amount.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible in the hot solution, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-warmed funnel and flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold diethyl ether to remove any residual soluble impurities.[4] It is noted that washing with ether is a common practice for purifying amino acid ester hydrochlorides.[6][7]
-
-
Drying:
-
Dry the purified crystals under vacuum. A vacuum oven at a low temperature (e.g., 40-50°C) or a vacuum desiccator can be used. Drying is complete when the weight of the crystals is constant.
-
Visual Workflow
Caption: Workflow for the recrystallization of this compound HCl.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Methanol is flammable and toxic. Avoid inhalation, ingestion, and skin contact.
-
Diethyl ether is extremely flammable and can form explosive peroxides. Handle with care and away from ignition sources.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CAS 2491-18-1: L-Methionine methyl ester hydrochloride [cymitquimica.com]
- 4. L-Methionine methyl ester hydrochloride | 2491-18-1 [chemicalbook.com]
- 5. L-Methionine methyl ester hydrochloride | 2491-18-1 [amp.chemicalbook.com]
- 6. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 7. JP2003137850A - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Methionine Methyl Ester using Trimethylchlorosilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of methionine methyl ester hydrochloride via the esterification of L-methionine using trimethylchlorosilane (TMSCl) in methanol (B129727). This method offers a convenient, efficient, and mild alternative to traditional esterification procedures that often require harsh conditions or multi-step processes involving protection and deprotection of the amino group.[1][2] The reaction proceeds at room temperature, providing good to excellent yields of the desired product.[1][2] This protocol is designed to be a practical guide for laboratory synthesis, offering detailed experimental procedures, data presentation, and visualizations of the chemical pathway and workflow.
Introduction
Amino acid methyl esters are crucial intermediates in various fields of organic synthesis, including peptide synthesis, medicinal chemistry, and as chiral building blocks.[1] The synthesis of these esters from their corresponding amino acids can be challenging due to the zwitterionic nature of amino acids, which often necessitates harsh reaction conditions or protective group strategies.[1][3] The use of trimethylchlorosilane (TMSCl) in methanol has emerged as a facile and efficient system for the preparation of methyl esters from carboxylic acids, including amino acids.[1][2] This method is advantageous due to its simple operation, mild reaction conditions, straightforward workup, and high yields.[2]
The reaction mechanism involves the in situ generation of hydrochloric acid (HCl) from the reaction of TMSCl with methanol. This acidic environment facilitates the Fischer esterification of the carboxylic acid group of the amino acid. The amino group is conveniently protected as its hydrochloride salt, preventing side reactions.
Data Presentation
The trimethylchlorosilane/methanol system has been successfully applied to a variety of amino acids, yielding the corresponding methyl ester hydrochlorides in high yields.[1][2] A summary of representative results is presented in the table below for comparative purposes.
| Entry | Amino Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Glycine | Glycine methyl ester hydrochloride | 24 | 91 |
| 2 | L-Alanine | L-Alanine methyl ester hydrochloride | 12 | 98 |
| 3 | L-Valine | L-Valine methyl ester hydrochloride | 12 | 97 |
| 4 | L-Leucine | L-Leucine methyl ester hydrochloride | 12 | 98 |
| 5 | L-Isoleucine | L-Isoleucine methyl ester hydrochloride | 12 | 96 |
| 6 | L-Methionine | L-Methionine methyl ester hydrochloride | 12 | 95 |
| 7 | L-Proline | L-Proline methyl ester hydrochloride | 12 | 96 |
| 8 | L-Phenylalanine | L-Phenylalanine methyl ester hydrochloride | 12 | 98 |
Table 1: Esterification of various amino acids with methanol in the presence of TMSCl. All products were isolated as hydrochloride salts, and yields refer to isolated products.[1]
Characterization Data for L-Methionine Methyl Ester Hydrochloride: [1]
-
¹H-NMR (D₂O): δ 4.51 (t, 1H), 3.79 (s, 3H), 3.30 (d, 2H)
-
¹³C-NMR (D₂O): δ 169.2, 54.0, 51.6, 35.7
-
ESI-MS: calcd. for (M+H)⁺/z: 164.0, found: (M+H)⁺/z: 164.2 (Note: The provided source appears to have a typo, listing the mass for the free base, not the hydrochloride salt. The calculated mass for the protonated methyl ester is approximately 164.07 g/mol ).
Experimental Protocols
Materials and Equipment
-
L-Methionine
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Methanol (MeOH), anhydrous
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Standard glassware for workup and filtration
-
Thin Layer Chromatography (TLC) plates and developing chamber
General Procedure for the Synthesis of Amino Acid Methyl Ester Hydrochlorides
This general protocol is applicable to a range of amino acids.[1]
-
To a round bottom flask, add the amino acid (0.1 mol).
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the amino acid while stirring with a magnetic stirrer.
-
Add methanol (100 mL) to the mixture.
-
Allow the resulting solution or suspension to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the reaction mixture using a rotary evaporator to obtain the product as the amino acid ester hydrochloride.
Detailed Protocol for the Synthesis of L-Methionine Methyl Ester Hydrochloride
This protocol is adapted from the general procedure for a specific synthesis of L-methionine methyl ester hydrochloride.
Scale: 10g of L-Methionine
-
Reaction Setup:
-
In a 250 mL round bottom flask equipped with a magnetic stir bar, add L-methionine (10.0 g, 67.0 mmol).
-
In a fume hood, slowly and carefully add freshly distilled trimethylchlorosilane (17.0 mL, 134.0 mmol, 2 equivalents) to the flask containing the L-methionine. Stir the mixture.
-
To this mixture, add 70 mL of anhydrous methanol.
-
-
Reaction:
-
Stir the resulting suspension at room temperature for 12 hours.
-
The reaction can be monitored by TLC (e.g., using a mobile phase of dichloromethane:methanol, 9:1). The product spot should be higher up the plate than the starting amino acid spot.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator. The bath temperature should be kept below 40°C.
-
The resulting solid is the crude L-methionine methyl ester hydrochloride.
-
-
Purification (Optional):
-
Characterization:
-
The final product should be a white solid.
-
Characterize the product by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its identity and purity.
-
Visualizations
Reaction Pathway
The following diagram illustrates the chemical transformation of L-methionine to its methyl ester hydrochloride using trimethylchlorosilane and methanol.
Caption: Chemical synthesis of L-Methionine Methyl Ester Hydrochloride.
Experimental Workflow
This diagram outlines the logical flow of the experimental procedure.
Caption: Step-by-step workflow for this compound synthesis.
References
Application Notes and Protocols for Monitoring Methionine Methyl Ester Synthesis by Thin-Layer Chromatography (TLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of methionine methyl ester and the subsequent monitoring of the reaction progress using thin-layer chromatography (TLC). Detailed experimental protocols for both the synthesis and TLC analysis are presented. Furthermore, this guide outlines methods for semi-quantitative analysis of the reaction conversion and provides expected data for the separation of methionine and its corresponding methyl ester.
Introduction
The esterification of amino acids, such as the conversion of methionine to this compound, is a fundamental reaction in peptide synthesis and the development of amino acid-based pharmaceuticals. Monitoring the progress of this reaction is crucial for optimizing reaction conditions and ensuring complete conversion of the starting material. Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose.[1] It allows for the qualitative and semi-quantitative assessment of the presence of reactants and products in a reaction mixture.[2][3][4] This application note provides a detailed protocol for the synthesis of this compound hydrochloride and the use of TLC to monitor the reaction's progression.
Chemical Reaction and Monitoring Workflow
The synthesis of this compound hydrochloride is typically achieved through the Fischer esterification of L-methionine with methanol (B129727) in the presence of an acid catalyst.[5][6] The progress of the reaction can be effectively monitored by TLC, where the disappearance of the starting material (methionine) and the appearance of the product (this compound) can be visualized.
Fig. 1: Synthesis of this compound
The experimental workflow for monitoring this synthesis by TLC involves sample preparation, spotting, development, and visualization.
Fig. 2: TLC Monitoring Workflow
Experimental Protocols
Synthesis of L-Methionine Methyl Ester Hydrochloride
This protocol is adapted from established methods for amino acid esterification.[5][7][8]
Materials:
-
L-Methionine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Diethyl ether or tert-Butyl methyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Rotary evaporator
Procedure using Thionyl Chloride:
-
In a clean, dry round-bottom flask, suspend L-methionine (e.g., 10 mmol) in anhydrous methanol (e.g., 20 mL) under a nitrogen or argon atmosphere.
-
Cool the suspension in an ice bath to 0°C.
-
Slowly add thionyl chloride (e.g., 1.2 equivalents, 12 mmol) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 18-24 hours. The reaction progress should be monitored by TLC.
-
Upon completion of the reaction (as determined by TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess methanol and HCl.
-
The resulting solid is L-methionine methyl ester hydrochloride. It can be further purified by recrystallization from methanol/ether.
Procedure using Trimethylchlorosilane (TMSCl): [7]
-
To a round-bottom flask containing L-methionine (e.g., 10 mmol), add freshly distilled trimethylchlorosilane (e.g., 2 equivalents, 20 mmol) slowly with stirring.
-
Add anhydrous methanol (e.g., 20 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction by TLC until completion.
-
Concentrate the reaction mixture on a rotary evaporator to obtain the product, L-methionine methyl ester hydrochloride.
TLC Monitoring Protocol
Materials:
-
TLC plates (e.g., Silica (B1680970) gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile phase: n-butanol:acetic acid:water (4:1:1 v/v/v)[9]
-
Visualization reagent: Ninhydrin solution (e.g., 0.2% in ethanol (B145695) or butanol)[1][10]
-
Heat gun or oven
Procedure:
-
Prepare the TLC developing chamber by adding the mobile phase to a depth of about 0.5-1 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to ensure saturation of the chamber atmosphere. Close the chamber and allow it to equilibrate for at least 30 minutes.
-
On a silica gel TLC plate, draw a faint pencil line about 1.5 cm from the bottom (the origin).
-
Using a capillary tube, carefully spot a small amount of the initial reaction mixture (t=0) on the origin.
-
As the reaction proceeds, take small aliquots of the reaction mixture at regular intervals (e.g., every hour) and spot them on the origin, spaced apart from the previous spots. It is also advisable to spot a standard solution of L-methionine for comparison.
-
Place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly in a fume hood or with a gentle stream of air.
-
For visualization, spray the dried plate evenly with the ninhydrin solution.[10]
-
Gently heat the plate with a heat gun or in an oven at approximately 105°C for a few minutes until purple spots appear.[10] Amino acids and their esters with a primary amine will stain purple, while proline and hydroxyproline (B1673980) will appear yellow.
Data Presentation and Analysis
The progress of the reaction is monitored by observing the disappearance of the methionine spot and the appearance of the this compound spot. The product, being less polar than the starting amino acid, will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value.
The Rf value is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Table 1: Expected TLC Data for this compound Synthesis
| Compound | Expected Rf Value* | Spot Color with Ninhydrin |
| L-Methionine | ~0.55 | Purple |
| L-Methionine Methyl Ester | >0.65 | Purple |
*Expected Rf values are based on a silica gel stationary phase and an n-butanol:acetic acid:water (4:1:1) mobile phase. Actual values may vary depending on experimental conditions.[9][11]
Semi-Quantitative Analysis: A semi-quantitative estimation of the reaction conversion can be performed by visually comparing the intensity and size of the spots corresponding to the starting material and the product over time. As the reaction progresses, the intensity of the methionine spot should decrease, while the intensity of the this compound spot should increase. For more accurate quantification, densitometry or image analysis software can be used to measure the intensity of the spots.[2][3][12][13]
Troubleshooting
-
Streaking of spots: This may be due to overloading the sample on the TLC plate. Apply smaller, more concentrated spots.
-
No separation: The mobile phase may not be suitable. Adjust the polarity of the eluent. For amino acids, a polar mobile phase is generally required.
-
Faint spots: The concentration of the analyte may be too low, or the visualization step may be insufficient. Ensure adequate heating after applying the ninhydrin spray.
-
Rf values differ from expected: Rf values can be influenced by factors such as the specific brand of TLC plates, chamber saturation, temperature, and the exact composition of the mobile phase. Always run a standard alongside the reaction samples for accurate comparison.
References
- 1. crsubscription.com [crsubscription.com]
- 2. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Next-Generation TLC: A Quantitative Platform for Parallel Spotting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pianetachimica.it [pianetachimica.it]
- 9. gavinpublishers.com [gavinpublishers.com]
- 10. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. Chromatography of amino acids [biotopics.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing Methionine Oxidation During Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent the unwanted oxidation of methionine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final peptide analysis shows a significant peak with a +16 Da mass increase. What is this, and how can I prevent it?
A1: A +16 Da mass shift is characteristic of the oxidation of a methionine residue to methionine sulfoxide (B87167) (Met(O)).[1] This is a common side reaction, particularly during the final acidic cleavage of the peptide from the resin.[1][2] The thioether side chain of methionine is susceptible to oxidation by various reactive oxygen species that can be generated during this step.[1][3]
To prevent this, you should incorporate antioxidants or reducing agents, often called scavengers, into your cleavage cocktail.[1][4]
Q2: What are the most effective scavengers to add to my cleavage cocktail to prevent methionine oxidation?
A2: Several scavengers and scavenger cocktails have been developed to minimize or eliminate methionine oxidation. The choice can depend on the other amino acids in your peptide sequence.[1] Some effective options include:
-
Dimethylsulfide (DMS): Often added to the cleavage mixture to prevent oxidation.[4]
-
Ammonium (B1175870) Iodide (NH₄I) and Dimethylsulfide (DMS): This combination can significantly reduce or eliminate the formation of methionine sulfoxide.[1][2]
-
Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃): This combination in the cleavage cocktail has proven very effective at eradicating methionine oxidation.[1][2]
-
Tetrahydrothiophene (THT): Can be added to the solvent during SPPS to reduce methionine oxidation in a concentration-dependent manner.[1]
-
Reagent H: A complex cleavage cocktail specifically designed to prevent methionine oxidation, typically composed of trifluoroacetic acid (TFA), phenol, thioanisole, 1,2-ethanedithiol (B43112) (EDT), water, DMS, and ammonium iodide.[1][2]
Q3: I've already synthesized my peptide and confirmed methionine oxidation. Is it possible to reverse it, or do I need to re-synthesize the peptide?
A3: It is often possible to reverse the oxidation without re-synthesizing the entire peptide.[1] Methionine sulfoxide can be reduced back to methionine. A common method involves treating the oxidized peptide with a solution containing ammonium iodide (NH₄I) and dimethylsulfide (DMS).[1]
Q4: Can methionine oxidation occur at stages other than the final cleavage?
A4: While the final cleavage is the primary stage for oxidation in Fmoc-based synthesis, some oxidation can occur during synthesis, especially in Boc-based chemistry during the Boc-removal steps.[2][4] Prolonged exposure to atmospheric oxygen during filtration steps can also contribute to oxidation.[3]
Q5: How can I quantitatively analyze the extent of methionine oxidation in my sample?
A5: The most common method is mass spectrometry, where the relative intensities of the desired peptide peak and the +16 Da peak are compared. For more accurate quantification that avoids analytical artifacts, methods like Methionine Oxidation by Blocking (MObB) have been developed. This involves using an ¹⁸O-labeled hydrogen peroxide to isotopically label unoxidized methionines before analysis, allowing for a clear distinction between pre-existing oxidation and oxidation that occurs during sample preparation.[5][6][7][8][9]
Data Presentation
Table 1: Comparison of Cleavage Cocktail Additives for Preventing Methionine Oxidation
| Additive/Cocktail | Composition | Key Advantages | Considerations |
| DMS | Dimethylsulfide | Simple to add to standard cleavage cocktails. | May not be sufficient for highly sensitive peptides. |
| NH₄I and DMS | Ammonium Iodide and Dimethylsulfide | Highly effective at reducing or eliminating oxidation.[1][2] | May require optimization of concentrations. |
| TMSCl and PPh₃ | Trimethylsilyl chloride and Triphenylphosphine | Reported to eradicate oxidation.[2] | TMSCl can be reactive; compatibility with other sensitive residues should be considered. |
| Reagent H | TFA/phenol/thioanisole/EDT/H₂O/DMS/NH₄I | Specifically designed for preventing Met oxidation.[2] | Complex mixture to prepare. |
Experimental Protocols
Protocol 1: Peptide Cleavage with TMSCl and PPh₃ to Prevent Methionine Oxidation
This protocol is adapted for peptides synthesized via standard Fmoc/tBu solid-phase peptide synthesis.
Reagents:
-
Peptide-resin
-
Cleavage Cocktail A (for peptides without Cys(Trt)): TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃).[1]
-
Cleavage Cocktail B (for peptides with Cys(Trt)): TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃).[1]
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the appropriate cleavage cocktail (A or B) to the resin (approximately 10 mL per gram of resin).[1]
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[1]
-
Filter the resin and collect the filtrate.[1]
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[1]
-
Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, then decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.[1]
-
Dry the peptide pellet under vacuum.[1]
Protocol 2: Reduction of Methionine Sulfoxide with Ammonium Iodide and DMS
This protocol provides a general method for reducing already oxidized methionine residues in a peptide.[1]
Reagents:
-
Crude, oxidized peptide
-
Ammonium Iodide (NH₄I)
-
Dimethylsulfide (DMS)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the crude, oxidized peptide in TFA.[1]
-
Add ammonium iodide and dimethylsulfide to the solution. The exact concentrations may need to be optimized for your specific peptide.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC or LC-MS to determine the optimal reaction time.[1]
-
Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.[1]
-
Collect the precipitated peptide by centrifugation.[1]
-
Wash the peptide pellet with cold diethyl ether to remove residual reagents.[1]
-
Dry the purified peptide under vacuum.[1]
Visualizations
Caption: Chemical pathway of methionine oxidation and reduction.
Caption: Troubleshooting workflow for suspected methionine oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Method for quantifying oxidized methionines and application to HIV-1 Env - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in methionine methyl ester synthesis.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to minimize side reactions during the synthesis of methionine methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound hydrochloride?
A1: The most prevalent methods involve the reaction of methionine with methanol (B129727) in the presence of an acid catalyst. The three most common approaches are:
-
Thionyl Chloride (SOCl₂): Methanol is first reacted with thionyl chloride to generate HCl in situ. This is a highly effective and common method for preparing amino acid methyl esters.[1][2]
-
Fischer-Speier Esterification: This is a classic method that involves refluxing methionine and methanol with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4] To drive the reaction to completion, a large excess of methanol is often used, or water is removed as it forms.[3][5]
-
Trimethylchlorosilane (TMSCl): TMSCl in methanol provides a convenient and mild alternative for esterification, often proceeding at room temperature with good to excellent yields.[1]
Q2: What are the primary side reactions to be aware of during this compound synthesis?
A2: There are two main side reactions of concern:
-
Oxidation: The sulfur atom in the methionine side chain is highly susceptible to oxidation, forming methionine sulfoxide (B87167) and, under harsher conditions, methionine sulfone.[6][7] This can be triggered by exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of oxidizing agents.
-
Diketopiperazine (DKP) Formation: This involves the head-to-tail cyclization of two this compound molecules to form a stable six-membered ring. This side reaction is more likely to occur once the free amino group of the ester is available to act as a nucleophile.[5][8]
Q3: My reaction yield is very low. What are the likely causes?
A3: Low yields can stem from several factors:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[3][5] Insufficient catalyst, reaction time, or failure to remove water can lead to an incomplete conversion.
-
Side Reactions: Significant formation of oxidation products or DKP will consume your starting material and reduce the yield of the desired product.
-
Product Loss During Workup: this compound hydrochloride is water-soluble. Excessive washing with aqueous solutions or improper extraction techniques can lead to significant product loss.
-
Moisture: Reagents like thionyl chloride react violently with water.[1] The presence of moisture in the methanol or glassware can consume the reagent and inhibit the reaction.
Troubleshooting Guide
Issue 1: Presence of an Impurity with a +16 Da Mass Shift
-
Problem: Your mass spectrometry analysis shows a significant peak at M+16 relative to the expected mass of this compound. This indicates the formation of methionine sulfoxide .
-
Solutions:
-
Degas Solvents: Before use, thoroughly degas the methanol and any other solvents by bubbling an inert gas (like nitrogen or argon) through them.
-
Maintain an Inert Atmosphere: Conduct the entire reaction, including reagent transfers and workup, under a nitrogen or argon atmosphere to minimize exposure to oxygen.
-
Control Temperature: Avoid excessive heat. While some methods require reflux, prolonged heating can accelerate oxidation.[9] For the thionyl chloride method, it is crucial to maintain low temperatures (e.g., -5 to 0 °C) during the addition of SOCl₂ to methanol.[1]
-
Antioxidant Addition (Advanced): In some sensitive applications like peptide synthesis, small amounts of antioxidants such as dimethylsulfide can be added to the cleavage cocktail to reduce any oxidized methionine.[2]
-
Issue 2: A Dimeric Impurity is Detected (approx. 262 Da)
-
Problem: You observe a byproduct consistent with the mass of the diketopiperazine of methionine. This occurs when the amino group of one this compound molecule attacks the ester carbonyl of another.
-
Solutions:
-
Temperature Control: Keep the temperature as low as reasonably possible, especially after the esterification is complete and before the product is isolated as a stable salt.
-
Minimize Time in Free Base Form: The DKP formation is catalyzed by the free amino group. Once the reaction is complete, proceed with the workup and isolation of the hydrochloride salt promptly. The protonated amino group in the salt form is not nucleophilic and cannot participate in DKP formation.
-
pH Control: Avoid basic conditions during workup, as this will deprotonate the ammonium (B1175870) group and accelerate DKP formation.
-
Quantitative Data
The following table summarizes typical yields for the synthesis of various amino acid methyl ester hydrochlorides using different methods. While not all data is specific to methionine, it provides a useful comparison of the efficiency of these common esterification techniques.
| Amino Acid | TMSCl/MeOH Yield (%) | Thionyl Chloride/MeOH Yield (%) | HCl/MeOH Yield (%) |
| Glycine | 95 | 96 | 99 |
| Alanine | 94 | 92 | 98 |
| Valine | 96 | 95 | 97 |
| Leucine | 97 | 96 | 98 |
| Methionine | 95 | N/A | 96 |
| Proline | 98 | N/A | 96 |
| Phenylalanine | 98 | N/A | 98 |
| Tryptophan | 94 | 93 | N/A |
| Data compiled from a study by G. A. Grote et al., which highlights the comparable and high yields across different methods for a range of amino acids.[1][10] |
Experimental Protocols
Protocol 1: Synthesis via Thionyl Chloride in Methanol
This method is highly effective and generally provides high yields.[1]
Materials:
-
L-Methionine
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Dry Diethyl Ether or MTBE
-
Round-bottom flask with a stir bar
-
Ice bath
-
Drying tube (e.g., with CaCl₂)
Procedure:
-
Equip a dry round-bottom flask with a magnetic stir bar and a drying tube.
-
Add anhydrous methanol (approx. 10 mL per 1 g of methionine) to the flask.
-
Cool the methanol to -5 to 0 °C in an ice-salt bath.
-
Slowly add thionyl chloride (approx. 1.2 equivalents) dropwise to the cold, stirring methanol. Caution: This is an exothermic reaction that releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
After the addition is complete, stir the solution at 0 °C for an additional 15-20 minutes.
-
Add L-methionine (1.0 equivalent) to the cold solution in one portion.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture to reflux (approx. 65 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then concentrate it under reduced pressure using a rotary evaporator to obtain a viscous oil or solid.
-
Add dry diethyl ether or MTBE to the residue and triturate to induce crystallization of the hydrochloride salt.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold, dry ether, and dry under vacuum.
Protocol 2: Fischer-Speier Esterification
This classic method uses a strong acid catalyst and heat.
Materials:
-
L-Methionine
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Round-bottom flask with a stir bar and reflux condenser
-
Heating mantle
Procedure:
-
Suspend L-methionine (1.0 equivalent) in a large excess of anhydrous methanol (e.g., 20-50 equivalents) in a round-bottom flask.
-
Cool the suspension in an ice bath and slowly add the acid catalyst (e.g., 1.2-1.5 equivalents of H₂SO₄) with stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
The resulting residue can be dissolved in a minimum amount of water and the pH carefully neutralized with a weak base (e.g., sodium bicarbonate) before extraction with an organic solvent, or the product can be precipitated as the hydrochloride salt by adding a suitable solvent like diethyl ether.
-
Purify the product by recrystallization.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Competing pathways for side reactions in the synthesis.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification of protein surface hydrophobicity and methionine oxidation by oxidative systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formation of methionine sulfoxide during glycoxidation and lipoxidation of ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low yield in methionine methyl ester preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yield, during the preparation of methionine methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for preparing this compound?
A1: The most prevalent methods for synthesizing this compound are the Fischer-Speier esterification, reaction with thionyl chloride in methanol (B129727), and the use of trimethylchlorosilane (TMSCl) in methanol. Fischer esterification involves heating methionine in methanol with a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[1][2][3] The thionyl chloride method offers a way to form the ester at lower temperatures. The TMSCl method is a facile and efficient approach that proceeds at room temperature.[2]
Q2: What are the primary causes of low yield in this compound synthesis?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive it towards the product, it's often necessary to use a large excess of methanol or to remove the water formed during the reaction.[4][5]
-
Side Reactions: The thioether group in methionine's side chain is susceptible to oxidation, which can lead to the formation of methionine sulfoxide (B87167) methyl ester as a byproduct.[6]
-
Purification Losses: this compound hydrochloride is highly soluble in water, which can lead to significant product loss during aqueous workups and extractions.
-
Racemization: While less common under standard esterification conditions, harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can potentially lead to racemization.[2][7]
Q3: How can I minimize the oxidation of the methionine side chain?
A3: To reduce oxidation, it is crucial to use degassed solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, avoiding strong oxidizing agents and minimizing the reaction temperature and time can be beneficial. The addition of antioxidants may also be considered in some cases.
Q4: My final product is an oil instead of a white solid. What could be the issue?
A4: this compound hydrochloride is a white crystalline solid. If you obtain an oil, it could indicate the presence of impurities, residual solvent, or water. It could also suggest that the free base of the ester was isolated instead of the hydrochloride salt. Ensure the complete removal of solvents and proper precipitation and drying techniques.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction (equilibrium not shifted to products). | Use a larger excess of methanol. Remove water using a Dean-Stark apparatus or by adding a dehydrating agent. Increase reaction time, but monitor for side product formation. |
| Oxidation of the thioether side chain. | Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). | |
| Loss of product during workup. | Minimize the use of aqueous washes. If extraction is necessary, use a minimal amount of water and perform multiple extractions with an organic solvent like ethyl acetate. Ensure the aqueous layer is saturated with salt (e.g., NaCl) to decrease the solubility of the ester. | |
| Product is an oil, not a solid | Presence of impurities or residual solvent. | Ensure complete evaporation of the solvent under reduced pressure. Recrystallize the product from a suitable solvent system, such as methanol/ether.[8] |
| Isolation of the free base instead of the hydrochloride salt. | Ensure sufficient HCl is present during the reaction or is added during workup to form the hydrochloride salt. | |
| Reaction does not go to completion (as per TLC) | Insufficient catalyst. | Increase the amount of acid catalyst (e.g., H₂SO₄ or SOCl₂). |
| Low reaction temperature. | For Fischer esterification, ensure the reaction is refluxing. For other methods, a slight increase in temperature might be necessary. | |
| Presence of multiple spots on TLC | Formation of byproducts (e.g., methionine sulfoxide methyl ester). | See solutions for minimizing oxidation. Consider purification by column chromatography. |
| Unreacted starting material. | See solutions for incomplete reaction. |
Experimental Protocols
Method 1: Fischer Esterification using Hydrogen Chloride Gas
This procedure details the preparation of L-methionine methyl ester hydrochloride.[8]
-
Setup: Equip a 3-L, three-necked, Morton flask with a mechanical stirrer.
-
Reaction Mixture: Charge the flask with L-methionine (100.0 g, 0.67 mol) and methanol (0.7 L).
-
Acidification: Cool the solution to 0°C and bubble hydrogen chloride gas through the mixture for 15 minutes. The solution should become homogeneous within about 2 minutes.
-
Reaction: Remove the cooling bath and stir the solution for 18 hours at room temperature.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Drying: Further dry the resulting white solid under vacuum to yield L-methionine methyl ester hydrochloride (132.5 g, 99%).
-
Recrystallization (Optional): Dissolve the solid in hot methanol (500 mL) and precipitate with diethyl ether (1 L) to obtain the pure hydrochloride salt (117.6 g, 88% yield).[8]
Method 2: Using Trimethylchlorosilane (TMSCl)
This method provides a facile synthesis of amino acid methyl ester hydrochlorides at room temperature.[2]
-
Setup: Place the amino acid (0.1 mol) in a round-bottom flask.
-
Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) and stir with a magnetic stirrer.
-
Solvent Addition: Add methanol (100 mL).
-
Reaction: Stir the resulting solution or suspension at room temperature. The reaction is typically complete within 12-24 hours (monitor by TLC).
-
Isolation: Concentrate the reaction mixture on a rotary evaporator to yield the amino acid ester hydrochloride.
Visualizing the Process
Experimental Workflow: Fischer Esterification
Caption: Workflow for Fischer Esterification of L-Methionine.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Deprotection of Methionine Methyl Ester in Peptides
Welcome to the technical support center for challenges associated with the deprotection of methionine methyl ester in peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this critical step in peptide synthesis.
Troubleshooting Guide
This guide addresses common issues observed during the saponification of C-terminal methionine methyl esters in peptides.
| Issue | Potential Cause | Recommendation |
| Incomplete Deprotection | 1. Insufficient base or reaction time: Saponification of methyl esters on larger peptides can be slow. 2. Steric hindrance: The peptide sequence around the C-terminus may hinder access of the hydroxide (B78521) ion. 3. Poor peptide solubility: The peptide may not be fully dissolved in the reaction solvent, limiting reactivity. | 1. Optimize reaction conditions: Increase the equivalents of base (e.g., LiOH) and/or extend the reaction time. Monitor progress by HPLC to avoid over-reaction. 2. Use a stronger base system if compatible: Consider tetrabutylammonium (B224687) hydroxide, which can be effective under milder conditions.[1] 3. Improve solubility: Add co-solvents like THF or DMF to the aqueous reaction mixture. |
| Methionine Oxidation | 1. Presence of dissolved oxygen: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide (B87167) (Met(O)) or methionine sulfone (Met(O2)), which can be exacerbated at higher pH.[2] 2. Metal ion contamination: Trace metal ions can catalyze the oxidation of methionine.[3] | 1. Degas all solutions: Use solvents that have been sparged with an inert gas (e.g., argon or nitrogen). 2. Work under an inert atmosphere: Maintain the reaction vessel under a blanket of inert gas. 3. Add a metal chelator: Include a small amount of a chelating agent like EDTA in the reaction mixture. |
| Racemization of C-terminal Methionine | 1. Strongly basic conditions: The α-proton of the C-terminal amino acid is susceptible to abstraction by strong bases, leading to epimerization.[4] 2. Prolonged reaction times: Longer exposure to basic conditions increases the likelihood of racemization. | 1. Use milder bases: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) as it can be effective at lower temperatures and with less racemization.[5][6] 2. Optimize reaction temperature: Perform the saponification at a lower temperature (e.g., 0°C to room temperature) to minimize racemization.[1] 3. SN2-type saponification: For N-methylated peptides, consider using lithium iodide (LiI) for an SN2-type ester cleavage to avoid racemization observed with hydroxide-mediated hydrolysis.[7] |
| N-terminal Fmoc Group Removal | 1. Standard saponification conditions are too basic: The Fmoc protecting group is labile to the strong bases typically used for ester hydrolysis. | 1. Use orthogonal protection: If C-terminal deprotection is required in the presence of an N-terminal Fmoc group, a different C-terminal protecting group that can be cleaved under non-basic conditions (e.g., an allyl ester) should be considered during synthesis planning. 2. Mild hydrolysis conditions: A method using calcium(II) iodide as a protective agent for the Fmoc group during saponification with sodium hydroxide in acetone (B3395972) has been reported to allow for selective ester hydrolysis.[8] |
| Formation of Side Products | 1. Hydantoin (B18101) formation: For N-terminally protected peptides (e.g., with Z or Boc groups), hydantoin formation can occur under basic conditions.[1] 2. Decomposition of sensitive residues: Peptides containing residues like serine may degrade under harsh basic conditions.[1] | 1. Careful monitoring: Closely monitor the reaction by HPLC to detect the formation of byproducts. 2. Use milder conditions: Employ lower temperatures and the minimum necessary amount of base to achieve deprotection. |
Frequently Asked Questions (FAQs)
Q1: My HPLC analysis shows incomplete saponification of the this compound. What should I do?
A1: Incomplete saponification is a common issue, particularly with longer or more sterically hindered peptides. We recommend the following troubleshooting steps:
-
Increase Reaction Time and/or Temperature: Cautiously increase the reaction time and monitor the progress by HPLC at regular intervals. A modest increase in temperature (e.g., from 0°C to room temperature) can also enhance the reaction rate, but be mindful of potential side reactions like racemization.
-
Increase Base Concentration: You can incrementally increase the equivalents of your base (e.g., LiOH).
-
Improve Solubility: Ensure your peptide is fully dissolved. If you observe any precipitation, try adding a co-solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).
Q2: I am observing a peak in my mass spectrometry results corresponding to an addition of 16 Da. What is this, and how can I prevent it?
A2: A mass increase of 16 Da is indicative of the oxidation of the methionine side chain to methionine sulfoxide (Met(O)).[9] While this is more commonly observed under acidic cleavage conditions, it can also occur during basic saponification, especially in the presence of oxygen. To prevent this:
-
Work under an inert atmosphere: Ensure your reaction vessel is purged with an inert gas like argon or nitrogen.
-
Use degassed solvents: All solvents should be thoroughly degassed before use to remove dissolved oxygen.
Q3: How can I remove the C-terminal methyl ester without cleaving the N-terminal Fmoc group?
A3: Standard saponification conditions will cleave the Fmoc group. For selective C-terminal methyl ester deprotection in the presence of an N-terminal Fmoc group, an orthogonal protection strategy is necessary. During the synthesis planning phase, consider using a C-terminal protecting group that is stable to the basic conditions used for Fmoc removal (piperidine in DMF) but can be cleaved under different conditions. Examples include:
-
Allyl esters: Cleaved by palladium catalysis.
-
Hydrazide-labile linkers on solid support: If synthesizing on a solid phase.
A recently reported method for the mild hydrolysis of Fmoc-protected amino acid esters uses calcium(II) iodide as a protective agent for the Fmoc group, allowing for saponification with sodium hydroxide in acetone.[8]
Q4: What are the best analytical methods to monitor the deprotection of this compound?
A4: The primary methods for monitoring the reaction and assessing the purity of the final product are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method to monitor the disappearance of the starting material (the methyl ester) and the appearance of the product (the free carboxylic acid). It can also be used to detect many side products.
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is crucial for confirming the identity of the product by its molecular weight and for identifying potential side products such as oxidized methionine (+16 Da) or racemized diastereomers (which may have slightly different retention times on a chiral column).
Experimental Protocols
Protocol 1: Mild Saponification of a C-terminal this compound Peptide
This protocol is designed to minimize racemization and other side reactions.
-
Preparation:
-
Dissolve the peptide methyl ester in a mixture of THF and water (e.g., 3:1 v/v) to a concentration of approximately 10 mg/mL.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a fresh 0.2 M solution of lithium hydroxide (LiOH) in water.
-
Degas all solutions by bubbling with argon or nitrogen for at least 15 minutes.
-
-
Saponification:
-
Under an inert atmosphere, add 2 equivalents of the 0.2 M LiOH solution to the cooled peptide solution with gentle stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes), quenching with a small amount of dilute acid (e.g., 1 M HCl), and analyzing by RP-HPLC.
-
Continue the reaction at 0°C until the starting material is consumed (typically 1-4 hours).
-
-
Work-up:
-
Once the reaction is complete, carefully neutralize the solution to pH ~7 by the dropwise addition of a dilute acid (e.g., 0.1 M HCl).
-
Remove the organic solvent (THF) under reduced pressure.
-
The resulting aqueous solution can be desalted using a suitable solid-phase extraction (SPE) cartridge or by preparative RP-HPLC.
-
Lyophilize the purified fractions to obtain the final peptide with a free C-terminal carboxylic acid.
-
Protocol 2: Analytical Monitoring by RP-HPLC
-
Sample Preparation:
-
At each time point, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 100 µL) of a solution containing a slight molar excess of acid (e.g., 0.1% TFA in water/acetonitrile).
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 30 minutes) is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: UV detection at 214 nm and 280 nm.
-
Analysis: The starting peptide methyl ester will have a longer retention time than the product with the free carboxylic acid due to its higher hydrophobicity.
-
Visualizations
Caption: Experimental workflow for the mild saponification of a this compound peptide.
Caption: Troubleshooting logic for this compound deprotection.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 3. The metal-catalyzed oxidation of methionine in peptides by Fenton systems involves two consecutive one-electron oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Technical Support Center: Optimizing Coupling Efficiency of Methionine Methyl Ester in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when incorporating methionine methyl ester (Met-OMe) into peptides during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound in SPPS?
The primary challenge in coupling this compound stems from potential steric hindrance, which can slow down the reaction rate and lead to incomplete coupling. While the methionine side chain itself is not exceptionally bulky, the modification at the C-terminus can influence the reactivity. Additionally, the thioether in the methionine side chain is susceptible to oxidation, a common side reaction in SPPS.[1][2]
Q2: Is the methyl ester group on methionine stable during the entire SPPS cycle?
Yes, the C-terminal methyl ester is generally stable under standard Fmoc-based SPPS conditions. This includes stability to the repeated Fmoc deprotection steps using 20% piperidine (B6355638) in DMF.[3][4] However, it is crucial to use appropriate cleavage cocktails to avoid side reactions at the final cleavage step.
Q3: Which coupling reagents are most effective for incorporating this compound?
For challenging couplings, including those with potentially sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. Uronium/aminium salts and phosphonium (B103445) salts are generally more effective than standard carbodiimide (B86325) reagents like DCC or DIC. Reagents such as HATU, HBTU, HCTU, and COMU are highly recommended to improve coupling efficiency.[5]
Q4: How can I monitor the efficiency of the this compound coupling reaction?
The completeness of the coupling reaction can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A positive test (blue or purple beads) indicates the presence of free primary amines, signifying an incomplete coupling. A negative test (colorless or yellowish beads) suggests the coupling reaction is complete.[6]
Q5: What are the common side reactions associated with methionine in SPPS, and how can they be minimized?
The most common side reaction for methionine is the oxidation of the thioether side chain to methionine sulfoxide, which can occur during cleavage.[2] This can be minimized by using scavenger cocktails during the final cleavage from the resin. Adding scavengers like dithiothreitol (B142953) (DTT) to the cleavage mixture can suppress this oxidation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling of Met-OMe (Positive Ninhydrin Test) | 1. Insufficient reactivity of coupling agent: Standard reagents may not be sufficient. 2. Steric hindrance: The nature of the growing peptide chain or the Met-OMe itself may hinder the reaction. 3. Peptide aggregation: The peptide chain on the resin may be aggregated, blocking the N-terminal amine. | 1. Switch to a more potent coupling reagent: Use HATU, HBTU, HCTU, or COMU. 2. Perform a double coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated Met-OMe.[5] 3. Increase reagent concentration: Using a higher concentration of the amino acid and coupling reagents can improve reaction kinetics.[5] 4. Extend reaction time: Increase the coupling time to allow the reaction to proceed to completion. |
| Presence of Deletion Sequences in the Final Peptide | 1. Failed coupling of Met-OMe: The subsequent amino acid was coupled to a chain that did not incorporate Met-OMe. 2. Incomplete Fmoc deprotection of the preceding residue: The N-terminal amine was not available for coupling. | 1. Optimize the coupling protocol for Met-OMe as described above. 2. Ensure complete Fmoc deprotection: Increase the deprotection time or use a fresh solution of 20% piperidine in DMF. |
| Oxidation of Methionine Side Chain (+16 Da mass increase) | Oxidation during cleavage: The thioether is sensitive to acidic conditions and exposure to air. | Use a scavenger in the cleavage cocktail: Add dithiothreitol (DTT) or other suitable scavengers to the TFA cleavage mixture to suppress oxidation.[2] |
| Low Overall Yield of the Final Peptide | Cumulative effect of incomplete couplings or side reactions. | Perform a test cleavage: On a small amount of resin, perform a cleavage and analyze the product by mass spectrometry to identify the point of failure.[6] |
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Efficiency | Key Advantages | Potential Drawbacks |
| HATU | Uronium/Aminium Salt | Very High | Highly efficient for hindered couplings. | More expensive; can cause guanidinylation of the N-terminal amine. |
| HBTU | Uronium/Aminium Salt | High | Widely used and effective. | Can also cause guanidinylation. |
| HCTU | Uronium/Aminium Salt | High | Good reactivity and lower cost than HATU. | |
| COMU | Uronium/Aminium Salt | Very High | Safer (Oxyma-based), water-soluble byproducts. | Can be less stable in solution over extended periods. |
| PyBOP | Phosphonium Salt | High | Avoids guanidinylation side reactions. | |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective. | Less effective for hindered couplings; can cause racemization. |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-Met-OMe
This protocol is designed for the efficient coupling of Fmoc-methionine methyl ester to a growing peptide chain on a solid support.
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
- Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF for 10-20 minutes.
- Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
2. Amino Acid Activation:
- In a separate vessel, dissolve Fmoc-Met-OMe (3 equivalents relative to resin loading) and a high-efficiency coupling reagent such as HATU (2.9 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
- Allow the mixture to pre-activate for 1-2 minutes at room temperature.
3. Coupling Reaction:
- Add the pre-activated Fmoc-Met-OMe solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended to 4 hours.
4. Monitoring and Washing:
- After the coupling time, take a small sample of the resin beads and perform a ninhydrin (Kaiser) test to check for the presence of free primary amines.[6]
- If the test is negative (beads remain colorless or yellow), proceed with washing the resin with DMF (3-5 times).
- If the test is positive (beads turn blue or purple), a double coupling is recommended (see Protocol 2).
Protocol 2: Double Coupling Procedure
This procedure is used when the initial coupling is incomplete, as indicated by a positive ninhydrin test.
1. Washing:
- After the first coupling, wash the resin thoroughly with DMF (3-5 times) to remove any remaining reagents and byproducts.
2. Second Coupling:
- Prepare a fresh solution of activated Fmoc-Met-OMe as described in Protocol 1, step 2.
- Add the freshly activated amino acid solution to the washed resin.
- Agitate the reaction mixture for an additional 1-2 hours at room temperature.
3. Final Washing and Monitoring:
- Wash the resin thoroughly with DMF (3-5 times).
- Perform a final ninhydrin test to confirm the completion of the coupling.
Visualizations
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Caption: Troubleshooting logic for incomplete coupling of this compound.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methionine Methyl Ester
Welcome to the Technical Support Center for the synthesis of methionine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization and troubleshooting common issues during this critical chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the synthesis of this compound?
A1: Racemization is the process that converts a pure enantiomer of a chiral molecule, like L-methionine, into a mixture of both its L- and D-enantiomers.[1] This loss of stereochemical integrity is a significant issue in pharmaceutical and biological applications, as the different enantiomers can have varied biological activities and pharmacological effects.[1]
Q2: What is the primary mechanism of racemization during the esterification of amino acids?
A2: The most common mechanism for racemization during the esterification of amino acids involves the formation of a planar carbanion intermediate. Under certain conditions, particularly with heat or the presence of a base, the proton on the alpha-carbon of the amino acid can be abstracted. This results in a flat intermediate, and when the proton is replaced, it can occur from either side, leading to a mixture of L and D forms.
Q3: Which methods are commonly used for the synthesis of this compound, and which are best for avoiding racemization?
A3: Several methods are available, with varying risks of racemization. The most common include:
-
Fischer-Speier Esterification: This acid-catalyzed method often requires high temperatures, which can increase the risk of racemization.[2]
-
Thionyl Chloride (SOCl₂) in Methanol (B129727): This is a widely used and effective method. However, careful temperature control is necessary to minimize side reactions and potential racemization.
-
Trimethylchlorosilane (TMSCl) in Methanol: This method is known for its mild reaction conditions and is often reported to cause little to no racemization, making it a preferred choice for maintaining chiral purity.[3]
Troubleshooting Guides
Fischer-Speier Esterification
| Issue | Potential Cause | Troubleshooting Steps |
| Significant Racemization Detected | High reaction temperature. | Lower the reaction temperature and extend the reaction time. Consider using a milder acid catalyst. |
| Low Yield | Incomplete reaction due to equilibrium. | Use a large excess of methanol to shift the equilibrium towards the product. Remove water as it forms using a Dean-Stark apparatus. |
| Side Product Formation | N-alkylation of the amino group. | Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before esterification. |
Thionyl Chloride (SOCl₂) in Methanol
| Issue | Potential Cause | Troubleshooting Steps |
| Product Degradation/Darkening | Reaction temperature is too high. | Add thionyl chloride dropwise at 0°C or below. Maintain a low temperature throughout the addition. |
| Incomplete Reaction | Insufficient thionyl chloride or reaction time. | Ensure a slight excess of thionyl chloride is used. Monitor the reaction by TLC until the starting material is consumed. |
| Formation of Sulfinylamine Side Products | Reaction of the amine with SOCl₂. | The reaction of the carboxylic acid is generally faster, but ensure low temperatures and slow addition of SOCl₂ to favor esterification. |
Trimethylchlorosilane (TMSCl) in Methanol
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions as TMSCl reacts with water. Use freshly distilled TMSCl and dry methanol. |
| Formation of Silyl Ethers | Reaction of TMSCl with the hydroxyl group of the carboxylic acid. | This is an intermediate step; upon workup with methanol, the methyl ester is formed. |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture. | After reaction completion, remove the solvent under reduced pressure. The product is typically isolated as the hydrochloride salt.[3] |
Data Presentation
While specific quantitative data directly comparing the enantiomeric excess (ee%) of L-methionine methyl ester for all three methods in a single study is limited, the general consensus in the literature suggests the following trend in minimizing racemization:
| Synthesis Method | Typical Reaction Conditions | Reported Racemization Risk | Notes |
| Fischer-Speier Esterification | Refluxing methanol with a strong acid catalyst (e.g., H₂SO₄, HCl) | Moderate to High | Racemization is highly dependent on temperature and reaction time.[2] |
| Thionyl Chloride (SOCl₂) in Methanol | Low temperature (0°C to reflux) | Low to Moderate | Careful control of temperature is crucial to minimize racemization. |
| Trimethylchlorosilane (TMSCl) in Methanol | Room temperature | Very Low | Generally considered the mildest method with the lowest risk of racemization.[3] |
Experimental Protocols
Protocol 1: Synthesis of L-Methionine Methyl Ester Hydrochloride via TMSCl in Methanol (Low Racemization Method)[3]
This method is recommended for its mild conditions and high yield with minimal racemization.
Materials:
-
L-Methionine
-
Anhydrous Methanol
-
Trimethylchlorosilane (TMSCl), freshly distilled
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round bottom flask, add L-methionine (1 equivalent).
-
Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the flask with stirring.
-
Add anhydrous methanol (e.g., 10 mL per gram of L-methionine).
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to obtain the L-methionine methyl ester hydrochloride salt.
Protocol 2: Synthesis of L-Methionine Methyl Ester Hydrochloride using Thionyl Chloride in Methanol
This is a common and effective method, but requires careful temperature control.
Materials:
-
L-Methionine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂)
-
Ice bath
-
Round bottom flask with a dropping funnel and reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round bottom flask, suspend L-methionine (1 equivalent) in anhydrous methanol.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise from the dropping funnel while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a period, and then gently reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the hydrochloride salt of the methyl ester.
Visualizations
References
Technical Support Center: Purification of Methionine Methyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methionine methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities in crude this compound are typically:
-
Unreacted L-methionine: Due to incomplete esterification.
-
D-methionine methyl ester: Arises from racemization during the synthesis or work-up.[1]
-
Methionine sulfoxide (B87167) methyl ester: The thioether side chain of methionine is susceptible to oxidation.[2][3]
-
By-products from synthesis: Depending on the synthetic route, these can include N-acetyl-DL-methionine.[2][3]
-
Residual solvents and reagents: From the reaction and purification steps.
Q2: How can I minimize oxidation of this compound during purification?
A2: Methionine's thioether group is prone to oxidation, forming methionine sulfoxide.[2][3] To minimize this:
-
Work at low temperatures: Perform purification steps, especially concentrations, at reduced temperatures.
-
Use degassed solvents: Removing dissolved oxygen from solvents can significantly reduce oxidation.
-
Work under an inert atmosphere: Using nitrogen or argon can prevent contact with atmospheric oxygen.
-
Avoid prolonged exposure to air and light.
-
Store the purified product properly: Keep it in a tightly sealed container, away from moisture, and at a low temperature (e.g., -20°C for short-term storage, -80°C for long-term).[4]
Q3: What is the best way to remove unreacted methionine from my product?
A3: Unreacted methionine can often be removed by exploiting the difference in solubility and charge between the amino acid and its ester.
-
Extraction: During an aqueous workup, adjusting the pH can help separate the more water-soluble methionine from the ester which will favor the organic phase.
-
Chromatography: Flash column chromatography is effective in separating the more polar methionine from the less polar this compound.
-
Recrystallization: As the hydrochloride salt, this compound can be selectively crystallized, leaving the more soluble methionine hydrochloride in the mother liquor.[5]
Q4: How can I assess the enantiomeric purity of my L-methionine methyl ester?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric purity of L-methionine methyl ester. This involves using a chiral stationary phase that can differentiate between the L- and D-enantiomers.[6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product oils out instead of crystallizing. | The solvent may be too nonpolar, or the solution is supersaturated. The cooling rate might be too fast. | - Add a small amount of a more polar co-solvent. - Try a different solvent system. - Ensure slow cooling to allow for crystal lattice formation. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery after recrystallization. | The product is too soluble in the chosen solvent. Too much solvent was used. The product was lost during filtration. | - Choose a solvent in which the product has lower solubility at cold temperatures. - Use the minimum amount of hot solvent required to dissolve the product. - Ensure the product has fully crystallized before filtering. - Wash the crystals with a minimal amount of ice-cold solvent. |
| Product purity does not improve significantly. | The chosen solvent is not effective at excluding the impurity. The impurity co-crystallizes with the product. | - Try a different solvent or a mixture of solvents. - A preliminary purification step like flash chromatography may be necessary before recrystallization. |
Flash Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of product and impurities. | The solvent system is not optimal. The column is overloaded. | - Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. - Reduce the amount of crude product loaded onto the column. - Consider using a gradient elution instead of an isocratic one. |
| Product elutes too quickly (low retention). | The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent. |
| Product does not elute from the column. | The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent. |
| Tailing of peaks. | The sample is interacting too strongly with the stationary phase. The column may be overloaded. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds). - Ensure the sample is loaded in a concentrated band. |
Quantitative Data Summary
The following tables summarize typical yields and purity data found in the literature for the synthesis and purification of amino acid methyl esters.
Table 1: Yields of Amino Acid Methyl Ester Hydrochlorides from Synthesis
| Amino Acid | Synthetic Method | Yield (%) | Reference |
| Various Amino Acids | Trimethylchlorosilane/Methanol | >93% | [7] |
| D-Alanine | Thionyl Chloride/Ethanol | 96% | [8] |
| 2-(1-Naphthyl)glycine | Thionyl Chloride/Methanol | 98.4% | [8] |
| L-Leucine | p-Toluene sulfonic acid/Methanol | 95% | [5] |
Table 2: Purity of Amino Acid Methyl Ester Hydrochlorides
| Compound | Purity | Analytical Method | Reference |
| Various Amino Acid Methyl Ester Hydrochlorides | ≥ 98.5% | HPLC | [7] |
| D-Alanine Methyl Ester Hydrochloride | 100% | Not specified | [8] |
| 2-(1-Naphthyl)glycine Methyl Ester Hydrochloride | 100% | Not specified | [8] |
Experimental Protocols
Protocol 1: Recrystallization of L-Methionine Methyl Ester Hydrochloride
This protocol is adapted from a general procedure for the purification of amino acid methyl ester hydrochlorides.[5]
-
Dissolution: Dissolve the crude L-methionine methyl ester hydrochloride in a minimal amount of hot methanol.
-
Precipitation: Slowly add dry diethyl ether to the methanolic solution until it becomes cloudy.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote further crystallization.
-
Isolation: Collect the crystals by filtration through a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether.
-
Drying: Dry the purified crystals under vacuum over a suitable desiccant (e.g., NaOH pellets).
Expected Yield: 80-95%[5] Expected Purity: Analytically pure ester hydrochloride.[5]
Protocol 2: Flash Chromatography of this compound
This is a general protocol for the purification of a moderately polar compound like this compound. The exact solvent system should be optimized using TLC first.
-
Column Packing: Pack a silica (B1680970) gel column with a suitable nonpolar solvent (e.g., hexane (B92381) or petroleum ether).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.
-
Elution: Begin elution with a nonpolar solvent (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common impurities in this compound purification.
Caption: Key degradation pathways for this compound during purification.
References
- 1. mdpi.com [mdpi.com]
- 2. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 8. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Managing Methionine S-Alkylation in Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for managing the S-alkylation of methionine residues during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, identified through mass spectrometry analysis of your synthetic peptide.
Issue: My peptide's mass spectrum shows an unexpected +56 Da peak, suggesting S-alkylation of methionine.
Q: What is the cause of the +56 Da mass increase on my methionine-containing peptide?
A: A +56 Da mass increase on a methionine residue is characteristic of S-tert-butylation, a common form of S-alkylation. This side reaction occurs when the nucleophilic thioether side chain of methionine reacts with tert-butyl cations. These cations are generated during the final cleavage of the peptide from the resin and the simultaneous removal of tert-butyl-based side-chain protecting groups (e.g., from Asp, Glu, Ser, Thr, Tyr) in the presence of a strong acid like trifluoroacetic acid (TFA).[1] This reaction is acid-catalyzed.[1][2]
Q: How can I prevent S-tert-butylation of methionine during peptide cleavage?
A: The most effective way to prevent S-alkylation is to use a "scavenger" in your cleavage cocktail. Scavengers are nucleophilic species that competitively trap the reactive tert-butyl cations before they can react with methionine. The choice and composition of the scavenger cocktail are critical for minimizing this side reaction.
Additionally, optimizing cleavage conditions can help. Shorter cleavage times and lower temperatures can reduce the extent of S-alkylation.[2] For instance, reducing the cleavage time from 1 hour to 30 minutes has been shown to decrease the formation of the alkylated byproduct.[2]
Q: Which scavenger cocktails are most effective at preventing methionine S-alkylation?
A: A variety of scavenger cocktails have been developed to minimize S-alkylation. The effectiveness of a particular cocktail can be sequence-dependent. Below is a comparison of different cleavage cocktails and their impact on S-alkylation and oxidation of a model peptide.
| Cleavage Cocktail Composition (TFA/Scavengers) | S-alkylation (%) | Oxidation (%) |
| 95:2.5:2.5 TFA/TIS/H₂O | 21.3 | 2.3 |
| 90:5:2.5:2.5 TFA/Anisole/TIS/H₂O | 18.2 | 1.9 |
| 85:5:5:5 TFA/Anisole/TMSCl/Me₂S + 1mg/mL PPh₃ | 4.0 | 0.0 |
| 85:5:5:5:5 TFA/Anisole/TIS/TMSCl/Me₂S + 1mg/mL PPh₃ | 5.2 | 0.0 |
TIS: Triisopropylsilane, TMSCl: Trimethylsilyl (B98337) chloride, Me₂S: Dimethyl sulfide, PPh₃: Triphenylphosphine. Data adapted from a study on a model hexapeptide.
As the table indicates, cocktails containing a combination of scavengers, such as anisole, dimethyl sulfide, and trimethylsilyl chloride, are highly effective at reducing S-alkylation.
Q: I have already synthesized and cleaved my peptide, and it has significant S-alkylation. Is it possible to reverse this modification?
A: Yes, S-tert-butylation of methionine is a reversible reaction. The resulting sulfonium (B1226848) salt can be converted back to the free thioether. This can be achieved by treating the peptide in a dilute acidic solution.
Frequently Asked Questions (FAQs)
Q1: What is S-alkylation of methionine in the context of peptide synthesis?
A1: S-alkylation is a side reaction where the sulfur atom of the methionine side chain acts as a nucleophile and is modified by an alkyl group.[1] In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the most common form is S-tert-butylation, where a tert-butyl group is added to the sulfur atom, forming a sulfonium salt.[1][2] This modification adds 56 Da to the mass of the methionine residue.
Q2: Besides tert-butyl groups, can other alkylating species cause this side reaction?
A2: While tert-butyl cations from protecting groups are the most common culprits in Fmoc-SPPS, other carbocations generated during cleavage can also potentially alkylate methionine. The specific alkyl group will depend on the protecting groups and linkers used in your synthesis.
Q3: Does the position of the methionine residue in the peptide sequence affect its susceptibility to S-alkylation?
A3: The local chemical environment can influence the reactivity of the methionine side chain, but S-alkylation is a general concern for any methionine residue in a peptide being cleaved under acidic conditions with carbocation generation.
Q4: Are there any alternatives to using scavengers to prevent S-alkylation?
A4: While using scavengers is the most direct and common method, other strategies can contribute to minimizing this side reaction. These include using protecting groups that do not generate highly reactive carbocations upon cleavage, although this can limit your choice of amino acid derivatives. Optimizing the cleavage time and temperature are also important complementary strategies.[2]
Q5: How can I differentiate between methionine S-alkylation and other potential modifications by mass spectrometry?
A5: S-tert-butylation results in a very specific mass increase of +56 Da. This is distinct from other common methionine modifications like oxidation, which causes a +16 Da shift for methionine sulfoxide (B87167) or a +32 Da shift for methionine sulfone. High-resolution mass spectrometry can help to confirm the elemental composition of the adduct.
Experimental Protocols
Protocol 1: General Fmoc-SPPS of a Methionine-Containing Peptide
This protocol outlines the key steps for synthesizing a peptide containing methionine, with an emphasis on minimizing side reactions.
-
Resin Selection and Loading:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., 2-chlorotrityl chloride resin for a C-terminal acid).
-
Load the first Fmoc-protected amino acid onto the resin according to standard protocols.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[1]
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (including Fmoc-Met-OH) using a suitable coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.
-
-
Washing:
-
After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
-
Repeat Cycles:
-
Repeat the deprotection, coupling, and washing cycles for each amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Prepare a fresh cleavage cocktail containing TFA and appropriate scavengers (see table above for examples). A recommended general-purpose cocktail for methionine-containing peptides is TFA/TIS/H₂O (95:2.5:2.5), but more complex cocktails may be necessary for peptides with other sensitive residues.
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes to 2 hours).[2]
-
Filter the cleaved peptide solution from the resin.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Analysis:
-
Analyze the crude peptide by HPLC and mass spectrometry to check for purity and the presence of any side products like S-alkylation (+56 Da) or oxidation (+16 Da).
-
Protocol 2: Reversal of Methionine S-tert-butylation
This protocol describes the procedure to reverse the S-alkylation of a purified or crude peptide.
-
Peptide Dissolution: Dissolve the peptide containing the S-tert-butylated methionine in a 5% aqueous acetic acid solution.[2]
-
Incubation: Heat the solution at 40°C for 24 hours.[2]
-
Monitoring: Periodically take aliquots of the reaction mixture to monitor the progress of the reversal by HPLC and mass spectrometry. You should observe a decrease in the peak corresponding to the S-alkylated peptide and an increase in the peak of the desired peptide.
-
Purification: Once the reaction is complete, lyophilize the sample and purify the target peptide using reversed-phase HPLC to remove any remaining byproducts.
Visualizations
Below are diagrams illustrating the chemical pathways and troubleshooting workflows associated with methionine S-alkylation.
Caption: Mechanism of Methionine S-alkylation and Prevention.
Caption: Troubleshooting Workflow for Methionine S-alkylation.
References
Navigating Solubility Challenges of Methionine Methyl Ester in Reactions: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing methionine methyl ester in their experimental workflows, achieving optimal solubility is a critical first step for successful reaction outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common solubility challenges encountered with this essential amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: In which common solvents is L-methionine methyl ester hydrochloride soluble?
L-methionine methyl ester hydrochloride, the more commonly used salt form, exhibits good solubility in a range of polar solvents. It is known to be soluble in water, methanol, and dimethyl sulfoxide (B87167) (DMSO).[1] It is also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.
Q2: I'm observing low solubility in an aqueous solution. What is the likely cause?
The solubility of amino acid esters like this compound is significantly influenced by the pH of the solution. Solubility is generally at its minimum at the isoelectric point (pI) and increases as the pH moves further into the acidic or basic range. For L-methionine, the pI is approximately 5.74. Therefore, in a neutral aqueous solution, the solubility of its methyl ester may be limited.
Q3: Should I use the hydrochloride salt or the free base form of this compound for my reaction?
The choice between the hydrochloride salt and the free base depends on your reaction conditions. The hydrochloride salt generally has better solubility in aqueous and alcoholic solvents.[2] However, if your reaction is sensitive to acidic conditions or requires the free amine for reactivity, you may need to use the free base. The free base is likely to be more soluble in non-polar organic solvents.
Q4: Can temperature be adjusted to improve solubility?
Yes, for many compounds, including methionine derivatives, solubility increases with temperature. If you are experiencing difficulty dissolving the compound, gentle warming of the solution can be an effective strategy. However, be mindful of the thermal stability of your other reactants and the potential for side reactions at elevated temperatures.
Troubleshooting Guide
Issue: L-Methionine Methyl Ester Hydrochloride Fails to Dissolve in the Reaction Solvent
This is a common issue that can often be resolved by systematically adjusting the solvent system and physical conditions.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting solubility issues of L-methionine methyl ester hydrochloride.
Issue: Precipitation Occurs During the Reaction
Precipitation during a reaction can be caused by a change in the reaction medium's properties, such as polarity, pH, or temperature, or by the formation of an insoluble product.
Troubleshooting Steps:
-
Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the starting material, an intermediate, or the final product.
-
Monitor pH: If the reaction produces or consumes an acid or base, the pH of the solution may be changing, leading to precipitation. Consider using a buffered solvent system.
-
Solvent Polarity: The polarity of the solvent mixture may change as reactants are consumed and products are formed. Adding a co-solvent that can solubilize all components throughout the reaction can be beneficial.
-
Temperature Control: If the reaction is exothermic, a localized increase in temperature could initially dissolve reactants, which then precipitate as the reaction cools. Conversely, some reactions may require heating to maintain solubility. Ensure consistent temperature control.
Data Presentation
Table 1: Solubility of L-Methionine Methyl Ester Hydrochloride and L-Methionine in Various Solvents
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation |
| L-Methionine Methyl Ester HCl | Dimethyl Sulfoxide (DMSO) | Not Specified | 12.5 | [1] |
| L-Methionine Methyl Ester HCl | Methanol | Not Specified | >5.0 (clear 5% solution) | [3] |
| L-Methionine | Water | 25 | 5.66 | [4] |
| L-Methionine | Water | 20 | Soluble | [5] |
| L-Methionine | Ethanol (B145695) (95%) | Not Specified | Very slightly soluble | [5] |
Experimental Protocols
Protocol 1: Improving Solubility using a Co-solvent System
This protocol describes how to use a co-solvent to dissolve L-methionine methyl ester hydrochloride for a reaction in a less polar solvent.
Materials:
-
L-Methionine methyl ester hydrochloride
-
Primary reaction solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Co-solvent (e.g., Methanol, DMSO)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Weigh the required amount of L-methionine methyl ester hydrochloride and add it to the reaction vessel.
-
Add a minimal amount of the co-solvent (e.g., DMSO) dropwise while stirring until the solid is fully dissolved.
-
Slowly add the primary reaction solvent to the solution.
-
If the solution remains clear, proceed with the reaction.
-
If precipitation occurs, add a small amount of the co-solvent until the solution becomes clear again. Record the final solvent ratio for future reference.
Protocol 2: Preparation of L-Methionine Methyl Ester Free Base
This protocol outlines the conversion of the hydrochloride salt to the free base for reactions where the salt form is not suitable.
Materials:
-
L-Methionine methyl ester hydrochloride
-
A weak base (e.g., saturated sodium bicarbonate solution or triethylamine)
-
An organic extraction solvent (e.g., Dichloromethane or Diethyl ether)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the L-methionine methyl ester hydrochloride in water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated solution of a weak base, such as sodium bicarbonate, until the pH is basic (e.g., pH 8-9).
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers and dry over the anhydrous drying agent.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the free base, which will be an oil or a low-melting solid.
Factors Influencing Solubility
The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships between these factors.
Caption: Interrelated factors that determine the solubility of this compound in a given system.
References
methionine methyl ester stability issues under acidic cleavage conditions.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability challenges of methionine methyl ester under acidic cleavage conditions. Find troubleshooting tips and answers to frequently asked questions to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues for this compound during acidic cleavage?
A1: The main side reactions affecting this compound during trifluoroacetic acid (TFA)-based cleavage are:
-
Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (B87167), which results in a mass increase of +16 Da.[1] This can be exacerbated by the presence of oxidizing species.[1]
-
S-alkylation (tert-butylation): When using tert-butyl (tBu) based protecting groups in a synthesis, the tBu cations generated during cleavage can alkylate the methionine thioether, forming a sulfonium (B1226848) salt.[1][2]
Q2: Which amino acid residues are most prone to side reactions during acidic cleavage?
A2: Besides methionine, other residues susceptible to side reactions from carbocations generated during cleavage include:
-
Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.
-
Cysteine (Cys): The free thiol group is a target for alkylation.
-
Tyrosine (Tyr): The phenolic ring can be alkylated by the tert-butyl cation.
Q3: What are scavengers and how do they help stabilize this compound?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive electrophiles, such as tert-butyl cations.[2] They react with these carbocations more readily than the sensitive residues of the target molecule, thus preventing the formation of alkylated side products.
Q4: Are there specific cleavage cocktails recommended for methionine-containing compounds?
A4: Yes, certain cleavage cocktails are formulated to minimize side reactions with methionine. Reagent H is specifically designed to prevent the oxidation of the methionine side chain.[1] Studies have indicated that while common cocktails can result in significant methionine sulfoxide formation, its presence was not detected with Reagent H.[1]
Q5: Can the S-alkylation of this compound be reversed?
A5: Yes, the S-alkylation of methionine is a reversible reaction. It has been demonstrated that treating the S-alkylated product with 5% acetic acid at 40°C for 24 hours can reverse the alkylation, yielding the desired product with high purity.[2]
Troubleshooting Guides
Issue 1: An unexpected peak with a +16 Da mass shift is observed in the mass spectrum after cleavage.
-
Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide.[1]
-
Solution:
-
Use a Specialized Cleavage Cocktail: Employ a cleavage reagent designed to prevent methionine oxidation, such as Reagent H.[1]
-
Add Scavengers: If using a general cleavage cocktail, add scavengers that inhibit oxidation. Good options include dimethylsulfide (DMS) and ammonium (B1175870) iodide.[3]
-
Post-Cleavage Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine by treating the product with dithiothreitol (B142953) (DTT) or N-mercaptoacetamide.[4]
-
Issue 2: A significant side product corresponding to S-alkylation is detected.
-
Possible Cause: Alkylation of the methionine thioether by carbocations (e.g., tert-butyl cations) generated from protecting groups during cleavage.[1][2]
-
Solution:
-
Incorporate Thio-scavengers: Add scavengers like thioanisole (B89551) to the cleavage cocktail to effectively trap the alkylating species.[3]
-
Optimize Reaction Time: Shortening the cleavage time (e.g., from 1 hour to 30 minutes) can reduce the formation of the alkylated by-product.[2]
-
Reverse the Alkylation: As a post-cleavage purification step, treat the crude product with 5% acetic acid at 40°C for 24 hours to reverse the S-alkylation.[2]
-
Data Summary
The choice of cleavage cocktail and scavengers significantly impacts the stability of methionine and the prevention of side products. The following table summarizes the performance of different cleavage reagents.
| Reagent Cocktail | Key Components | Primary Application/Benefit | Reference |
| Reagent H | TFA (81%), phenol (B47542) (5%), thioanisole (5%), 1,2-ethanedithiol (B43112) (2.5%), water (3%), DMS (2%), ammonium iodide (1.5%) | Specifically formulated to prevent the oxidation of methionine. | [1] |
| Reagent K | TFA (82.5%), phenol (5%), water (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%) | A general cleavage reagent suitable for peptides with a variety of sensitive residues, including Met. | [1] |
| TFA/An/TMSCl/Me₂S (with PPh₃) | TFA (85%), anisole (B1667542) (5%), TMSCl (5%), Me₂S (5%), with 1 mg/mL triphenylphosphine (B44618) | Eradicates methionine oxidation and reduces S-alkylation. | [2] |
| TFA/An/TIS/TMSCl/Me₂S (with PPh₃) | TFA (85%), anisole (5%), TIS (5%), TMSCl (5%), Me₂S (5%), with 1 mg/mL triphenylphosphine | Similar to the above but includes TIS, making it suitable for compounds with other sensitive residues like Cys. | [2] |
Experimental Protocols
Protocol 1: General Cleavage with Reagent K
-
Place the dry resin-bound compound in a reaction vessel.
-
Add Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol at 82.5:5:5:5:2.5 v/v) to the resin. Use approximately 10 mL of the cocktail per gram of resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh TFA.
-
Combine the filtrates and precipitate the product by adding cold diethyl ether.
-
Isolate the precipitate by centrifugation and decant the ether.
-
Wash the product with cold ether two more times to remove scavengers.
-
Dry the final product under vacuum.
Protocol 2: Cleavage with Optimized Conditions to Prevent Oxidation and Alkylation
-
Prepare the cleavage cocktail: TFA/anisole/TMSCl/Me₂S (85:5:5:5 v/v) and add 1 mg of triphenylphosphine per mL of the solution.[2]
-
Add the cleavage cocktail to the dry resin.
-
Let the reaction proceed for 1 hour at 25°C.[2]
-
Follow steps 4-9 from Protocol 1 for product isolation and purification.
Protocol 3: Reversal of S-tert-butylation
-
Lyophilize the crude product containing the S-alkylated side product.
-
Dissolve the lyophilized powder in a 5% aqueous acetic acid solution.
-
Heat the solution at 40°C for 24 hours.[2]
-
Monitor the reaction by LC-MS to confirm the disappearance of the S-alkylated peak.
-
Once the reaction is complete, lyophilize the solution to obtain the final product.
Visual Guides
Caption: this compound degradation pathways under acidic cleavage.
Caption: Troubleshooting workflow for unexpected side products.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of Methionine Methyl Ester
For researchers, scientists, and professionals in drug development, ensuring the purity of raw materials and intermediates is paramount. Methionine methyl ester, a key building block in the synthesis of various pharmaceuticals and fine chemicals, is no exception. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the chemical and enantiomeric purity of this compound, supported by experimental data and protocols.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like amino acid esters. Its versatility allows for both impurity profiling and chiral separations, making it a powerful tool for comprehensive quality control.
A common approach for impurity profiling involves mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to separate a wide range of impurities.[1][2] For enantiomeric purity, chiral stationary phases (CSPs) are employed to resolve the D- and L-enantiomers of this compound.[3][4][5]
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol is based on a mixed-mode separation method suitable for detecting synthesis by-products and degradation products.
-
Column: Primesep 100 (4.6 x 150 mm, 5 µm) or equivalent mixed-mode column.[1][6]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an acidic buffer (e.g., 0.05% H₂SO₄).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 200 nm.[6]
-
Column Temperature: 25 °C.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.
Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity
This protocol is a representative method for separating D- and L-methionine methyl ester.
-
Column: CHIROBIOTIC T (25 cm x 4.6 mm, 5 µm) or a similar teicoplanin-based chiral stationary phase.[5]
-
Mobile Phase: A mixture of water, methanol, and formic acid (e.g., 30:70:0.02, v/v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 205 nm.[5]
-
Column Temperature: 25 °C.[5]
-
Injection Volume: 10 µL.[5]
-
Sample Preparation: Dissolve the sample in a water/methanol mixture (e.g., 30:70 v/v) to a concentration of approximately 300 µg/mL.[5]
Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for the purity assessment of this compound, each with its own set of advantages and limitations.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Since amino acid esters have limited volatility, derivatization is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis.[7][8] Common derivatization agents include trifluoroacetic anhydride (B1165640) (TFA) or silylation agents like BSTFA.[7]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: React the sample with a suitable reagent (e.g., N-trifluoroacetyl isopropyl esters) to create volatile derivatives.[7]
-
Column: A capillary GC column such as a DB-5MS (30 m × 0.25 mm, 0.25 µm film).[7]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]
-
Temperature Program: An initial temperature of 80°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C (held for 5 minutes), and then a ramp of 5°C/min to 300°C (held for 3 minutes).[7]
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).[8]
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It offers high separation efficiency, short analysis times, and requires minimal sample volume.[9] For amino acids and their esters, CE can be performed directly on underivatized samples, simplifying sample preparation.[10] Chiral separations can be achieved by adding a chiral selector to the background electrolyte.[11]
Experimental Protocol: Capillary Electrophoresis-Mass Spectrometry (CE-MS)
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A low pH buffer, such as 1 M formic acid, to ensure the analytes are positively charged.[10]
-
Sheath Liquid: 5 mM ammonium (B1175870) acetate (B1210297) in 50% (v/v) methanol-water for optimal sensitivity with ESI-MS.[10]
-
Separation Voltage: 30 kV.[12]
-
Injection: Pressure injection (e.g., 50 mbar for 3 s).[10]
-
Detection: Electrospray Ionization Mass Spectrometry (ESI-MS).[10]
Comparative Analysis of Methods
The choice of analytical method depends on the specific requirements of the analysis, such as the need for chiral separation, the expected impurities, and the available instrumentation.
| Feature | HPLC (Mixed-Mode) | Chiral HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Primary Application | Impurity Profiling | Enantiomeric Purity | Purity & Impurity Profiling | Purity & Chiral Analysis |
| Derivatization | Not required | Not typically required | Required for volatility | Not required |
| Instrumentation | HPLC-UV/DAD | HPLC-UV/DAD | GC-FID/MS | CE-UV/MS |
| Column/Capillary | Primesep 100[1] | CHIROBIOTIC T[5] | DB-5MS[7] | Fused-silica capillary |
| Mobile Phase/BGE | Acetonitrile/Water/Acid[6] | Water/Methanol/Acid[5] | Helium (Carrier Gas)[7] | Formic Acid Buffer[10] |
| LOD/LOQ | 0.06-0.30 µg/mL (LOD)[2] | 11 µg/mL (UV LOD)[4][13] | Method dependent | 0.3-6.0 µmol/L (LOD)[10] |
| Advantages | Robust, versatile, good for non-volatile compounds | High resolution for enantiomers | High efficiency for volatile compounds | High efficiency, low sample volume, fast |
| Disadvantages | Higher solvent consumption | Specific columns can be expensive | Derivatization adds complexity | Lower concentration sensitivity |
Visualizing the Workflow and Decision Process
To better understand the analytical workflow and the logical process for selecting a method, the following diagrams are provided.
Caption: General experimental workflow for the purity analysis of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
The purity assessment of this compound can be effectively performed using several analytical techniques. HPLC stands out as a versatile and robust method for both impurity profiling and enantiomeric purity determination without the need for derivatization. Gas Chromatography offers high resolution but requires a derivatization step, which can introduce variability. Capillary Electrophoresis provides high efficiency and rapid analysis with minimal sample consumption, making it an excellent alternative, particularly when coupled with mass spectrometry. The selection of the most appropriate method will be guided by the specific analytical needs, the nature of the potential impurities, and the available laboratory instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. HPLC Method for Analysis of Methionine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 10. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Determination of methionine enantiomers by HPLC on the cyclofructan chiral stationary phase - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Methionine Methyl and Ethyl Esters in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups is a critical determinant of yield and purity. When incorporating methionine (Met), a residue prone to specific side reactions, the selection of the C-terminal protecting group warrants careful consideration. This guide provides an objective comparison of two common C-terminal protecting groups for methionine: the methyl ester (-OMe) and the ethyl ester (-OEt).
Introduction to C-Terminal Ester Protection in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the C-terminal amino acid is anchored to a solid support. When the desired final peptide is to have a free C-terminal carboxylate, this anchoring is typically achieved via an ester linkage to a resin such as Wang or 2-chlorotrityl chloride (2-CTC) resin. Alternatively, for the synthesis of peptide fragments or for specific applications requiring a C-terminal ester, amino acid esters like methionine methyl ester or ethyl ester are utilized. These esters protect the carboxyl group during the sequential coupling of subsequent amino acids.
The choice between a methyl and an ethyl ester can influence several aspects of the synthesis, including coupling efficiency, the potential for racemization of the C-terminal residue, and the final deprotection step.
Key Considerations for Methionine in Peptide Synthesis
Methionine's thioether side chain presents unique challenges during peptide synthesis. The two primary side reactions are:
-
Oxidation: The sulfur atom is susceptible to oxidation, forming methionine sulfoxide (B87167) (Met(O)). This can occur during synthesis or cleavage and introduces an unwanted modification to the peptide.
-
S-alkylation: The thioether can be alkylated by carbocations, particularly those generated during the cleavage of tert-butyl-based protecting groups.
These side reactions must be carefully managed through the use of scavengers in cleavage cocktails and by optimizing reaction conditions.
Performance Comparison: this compound vs. Ethyl Ester
While direct, head-to-head quantitative comparisons in the literature are scarce, we can infer the relative performance of methionine methyl and ethyl esters based on established principles of organic chemistry and data from similar amino acids, such as cysteine.
| Parameter | This compound (H-Met-OMe) | Methionine Ethyl Ester (H-Met-OEt) | Rationale & Supporting Data |
| Coupling Efficiency | Potentially slightly higher | Generally high, may be marginally lower than methyl ester | The smaller steric bulk of the methyl group may lead to slightly faster reaction kinetics during the coupling of the subsequent amino acid. However, for most standard coupling protocols, the difference is expected to be negligible. |
| Racemization | Low risk | Low risk, potentially slightly higher than methyl ester | Racemization of the C-terminal residue is a concern during activation for the coupling of the next amino acid. While both esters present a low risk, the slightly increased steric hindrance of the ethyl group could, in some cases, marginally increase the propensity for racemization. A study on C-terminal cysteine esters found minimal epimerization for both methyl and ethyl esters under typical Fmoc-SPPS conditions.[1] |
| Side Reactions (Oxidation & S-alkylation) | Susceptible | Susceptible | The choice between a methyl and an ethyl ester is not expected to significantly influence the inherent susceptibility of the methionine side chain to oxidation or S-alkylation. Mitigation of these side reactions depends on the overall synthetic strategy, including the choice of scavengers.[2] |
| Deprotection/Cleavage | Standard hydrolysis or acidolysis | Standard hydrolysis or acidolysis, potentially slightly slower | Both esters can be cleaved under similar conditions, typically basic hydrolysis (saponification) or strong acidolysis. The ethyl ester may require slightly longer reaction times or stronger conditions for complete cleavage due to its slightly greater steric hindrance. |
Experimental Protocols
The following are detailed methodologies for key experiments in solid-phase peptide synthesis involving C-terminal methionine esters.
Protocol 1: Loading of Fmoc-Met-OH onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is a prerequisite for synthesizing a peptide with a C-terminal methionine. The resulting Fmoc-Met-O-2-CTC resin can then be used to synthesize the desired peptide ester via cleavage with the corresponding alcohol.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-Met-OH
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Methanol (B129727) (for capping)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.
-
In a separate flask, dissolve Fmoc-Met-OH (1.5 eq. relative to resin loading) in anhydrous DCM (5 mL).
-
Add DIPEA (3.0 eq. relative to resin loading) to the Fmoc-Met-OH solution.
-
Drain the DCM from the swollen resin and add the Fmoc-Met-OH/DIPEA solution.
-
Agitate the mixture at room temperature for 1-2 hours.
-
To cap any unreacted chloride sites, add methanol (1 mL) and continue to agitate for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the elongation of the peptide chain on the resin.
Materials:
-
Fmoc-Met-O-2-CTC resin (from Protocol 1)
-
Fmoc-protected amino acids
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, N-methylmorpholine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
DMF, DCM
Procedure:
-
Fmoc Deprotection: Swell the resin in DMF. Treat with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash the resin with DMF (5x).
-
Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq.) with the coupling reagent (e.g., HBTU, 2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test).
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 1-5 for each subsequent amino acid in the sequence.
Protocol 3: Cleavage from Resin to Yield C-Terminal Methionine Methyl or Ethyl Ester
This protocol describes the cleavage of the peptide from the 2-CTC resin to yield the final peptide with a C-terminal methyl or ethyl ester.
Materials:
-
Peptide-on-resin
-
Cleavage cocktail:
-
For Methyl Ester: 1% Trifluoroacetic acid (TFA) in Methanol
-
For Ethyl Ester: 1% Trifluoroacetic acid (TFA) in Ethanol
-
-
Scavengers (e.g., Triisopropylsilane (TIS), 1,2-ethanedithiol (B43112) (EDT)) to prevent methionine side reactions. A typical ratio is 95:2.5:2.5 (TFA:H2O:TIS). For cleavage in alcohol, a small amount of scavenger is still recommended.
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail. For a peptide containing methionine, add scavengers such as TIS (2.5% v/v) to the alcohol/TFA mixture.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Conclusion
Both methionine methyl and ethyl esters are viable options for the synthesis of peptides with C-terminal ester modifications. The choice between them is unlikely to be a major determinant of success for most peptide sequences. The methyl ester may offer a slight kinetic advantage in coupling reactions due to its smaller size, while both esters carry a similar low risk of racemization. The more critical factors for the successful synthesis of methionine-containing peptides are the careful management of oxidation and S-alkylation side reactions through the use of appropriate scavengers and optimized cleavage conditions. The protocols provided here offer a robust starting point for researchers to incorporate these valuable building blocks into their synthetic targets.
References
Validating the Structure of Methionine Methyl Ester: A Comparative NMR Analysis
An objective comparison of the ¹H and ¹³C NMR spectral data of Methionine Methyl Ester Hydrochloride with other common amino acid methyl ester hydrochlorides to aid researchers, scientists, and drug development professionals in structural verification.
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of L-methionine methyl ester hydrochloride. For a comprehensive understanding and to offer a comparative perspective, its spectral data is presented alongside that of other simple amino acid methyl ester hydrochlorides: glycine, alanine, and leucine. This allows for a clear differentiation based on their unique chemical shifts, which is crucial for structural validation in synthetic and medicinal chemistry.
Comparative ¹H NMR Data
The ¹H NMR spectra of amino acid methyl esters are characterized by distinct signals corresponding to the protons in their unique side chains, as well as common signals for the α-proton, the amine protons, and the methyl ester protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.
| Compound | α-H (ppm) | -OCH₃ (ppm) | Side Chain Protons (ppm) | Solvent |
| L-Methionine Methyl Ester HCl | ~4.1 | ~3.7 | ~2.1 (-S-CH₃), ~2.6 (-CH₂-S-), ~2.2 (-CH₂-CH-) | DMSO-d₆ |
| Glycine Methyl Ester HCl | ~3.8 | ~3.7 | ~3.8 (-CH₂-) | DMSO-d₆ |
| L-Alanine Methyl Ester HCl | ~4.1 | ~3.7 | ~1.5 (-CH₃) | DMSO-d₆ |
| L-Leucine Methyl Ester HCl | ~4.0 | ~3.7 | ~0.9 (-CH(CH₃)₂), ~1.7 (-CH₂-), ~1.8 (-CH-) | DMSO-d₆ |
Note: The chemical shifts are approximate and can vary slightly based on concentration, temperature, and the specific NMR instrument used. The data presented is for the hydrochloride salts, which can influence the chemical shifts, particularly of protons near the protonated amino group.
Comparative ¹³C NMR Data
In ¹³C NMR spectroscopy, each carbon atom in the molecule gives a distinct signal, providing a fingerprint of the carbon skeleton. The carbonyl carbon of the ester group is typically found significantly downfield.
| Compound | C=O (ppm) | α-C (ppm) | -OCH₃ (ppm) | Side Chain Carbons (ppm) | Solvent |
| L-Methionine Methyl Ester HCl | ~170 | ~51 | ~53 | ~14 (-S-CH₃), ~28 (-S-CH₂-), ~29 (-CH₂-CH-) | DMSO-d₆ |
| Glycine Methyl Ester HCl | ~169 | ~40 | ~53 | - | DMSO-d₆ |
| L-Alanine Methyl Ester HCl | ~171 | ~48 | ~53 | ~16 (-CH₃) | DMSO-d₆ |
| L-Leucine Methyl Ester HCl | ~171 | ~51 | ~53 | ~21, ~23 (-CH(CH₃)₂), ~24 (-CH-), ~39 (-CH₂-) | DMSO-d₆ |
Note: As with ¹H NMR, the presented ¹³C chemical shifts are approximate and pertain to the hydrochloride salts.
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data for structural validation.
1. Sample Preparation:
-
Weighing: Accurately weigh 10-20 mg of the amino acid methyl ester hydrochloride salt.
-
Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) to a clean, dry NMR tube. DMSO-d₆ is a common choice for these compounds due to its excellent dissolving power.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added, although modern spectrometers can lock onto the deuterium (B1214612) signal of the solvent for referencing.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A 2-5 second relaxation delay is recommended.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard.
Visualization of the Validation Workflow
The logical flow for validating the structure of this compound using NMR spectroscopy is depicted below.
A Comparative Analysis of Methionine Methyl Ester and S-Adenosyl Methionine as Methyl Donors
For researchers, scientists, and drug development professionals, the selection of an appropriate methyl donor is a critical determinant of experimental success in studies of methylation. This guide provides a detailed comparative analysis of the well-established universal methyl donor, S-adenosyl methionine (SAMe), and a potential precursor, methionine methyl ester. This comparison is based on available experimental data concerning their mechanism of action, efficiency, and physicochemical properties.
S-adenosyl methionine (SAMe) is the principal methyl donor in a vast number of biological reactions, including the methylation of DNA, RNA, proteins, and lipids.[1] Its central role in cellular metabolism is well-documented. This compound, a derivative of the essential amino acid L-methionine, has emerged as a compound of interest due to its potential to be converted into a functional methyl donor within a biological context.
Mechanism of Action: A Direct versus Indirect Contributor
The fundamental difference between SAMe and this compound lies in their mechanism as methyl donors. SAMe directly donates its activated methyl group to a substrate in a reaction catalyzed by methyltransferase enzymes.[1]
In contrast, this compound functions as an indirect methyl donor. It must first be enzymatically converted into an analog of SAMe, specifically S-adenosyl this compound (AdoMME), by the enzyme methionine adenosyltransferase (MetK).[1][2] This AdoMME then serves as the active methyl donor in subsequent methylation reactions.[1]
Comparative Performance of Methyl Donors
The efficiency of a methyl donor is a critical parameter for in vitro and in vivo applications. Experimental data provides insights into the relative performance of SAMe and the AdoMME derived from this compound.
| Parameter | S-Adenosyl Methionine (SAMe) | This compound (as AdoMME) | Reference |
| Mechanism | Direct Methyl Donor | Precursor to Active Methyl Donor (AdoMME) | [1][2] |
| Enzymatic Efficiency (DNA Methylation) | Standard (100%) | ~50% of SAMe's rate | [1] |
| In Vivo Functionality | Essential for a wide range of metabolic reactions | AdoMME can support the growth of SAMe-dependent E. coli | [2] |
Table 1. Comparative performance of S-Adenosyl Methionine (SAMe) and this compound.
Physicochemical Properties: Stability and Permeability
The stability and cell permeability of a methyl donor are crucial factors influencing its handling, storage, and efficacy in cellular assays.
| Property | S-Adenosyl Methionine (SAMe) | This compound | Reference |
| Chemical Stability | Known to be unstable, particularly in aqueous solutions at neutral or alkaline pH. | Generally more stable than SAMe due to the esterification of the carboxyl group. Specific comparative stability data under physiological conditions is limited. | [3] |
| Cell Permeability | Poorly permeable to cell membranes due to its charged nature. | Expected to have higher cell permeability than SAMe, as esterification of amino acids generally increases their lipophilicity and membrane transport. | [4] |
Table 2. Comparative physicochemical properties of S-Adenosyl Methionine (SAMe) and this compound.
Experimental Protocols
The following protocols provide a framework for the enzymatic synthesis of the active methyl donor from this compound and a general method for comparing the efficiency of methyl donors in an in vitro methylation assay.
Protocol 1: Enzymatic Synthesis of S-Adenosyl this compound (AdoMME)
This protocol is adapted from methodologies describing the use of methionine adenosyltransferase (MetK) with alternative substrates.[2]
Materials:
-
This compound
-
ATP (Adenosine triphosphate)
-
Recombinant Methionine Adenosyltransferase (MetK)
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.6, 15 mM MgCl₂)
-
Incubator
-
Centrifugal filter units (30 kDa MWCO)
-
HPLC system for product purification and quantification
Procedure:
-
Prepare a reaction mixture containing 5 mM this compound and 5 mM ATP in the reaction buffer.
-
Add purified MetK enzyme to a final concentration of 0.5 mg/mL.
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Terminate the reaction and remove the enzyme by passing the mixture through a 30 kDa cutoff centrifugal filter.
-
Purify and quantify the resulting AdoMME using an HPLC system, with a standard curve generated from known concentrations of SAMe for estimation.
Protocol 2: In Vitro DNA Methylation Assay for Comparative Efficiency
This protocol outlines a gel-based assay to compare the methyl donor efficiency of SAMe and AdoMME using a DNA methyltransferase.[1]
Materials:
-
Linearized plasmid DNA (e.g., pUC19)
-
DNA Methyltransferase (e.g., M.SssI)
-
S-Adenosyl Methionine (SAMe)
-
S-Adenosyl this compound (AdoMME)
-
Methylation Reaction Buffer
-
Restriction enzyme with a recognition site sensitive to methylation (e.g., HpaII)
-
Agarose (B213101) gel electrophoresis equipment
-
DNA staining solution (e.g., ethidium (B1194527) bromide)
-
Gel imaging system
Procedure:
-
Set up parallel methylation reactions. For each reaction, combine 1 µg of linearized pUC19 DNA with the DNA methyltransferase in the appropriate reaction buffer.
-
To the respective reaction tubes, add SAMe or AdoMME to a final concentration of 100 µM. Include a control reaction with no methyl donor.
-
Incubate all reactions at 37°C for 1 hour.
-
Stop the methylation reaction according to the enzyme manufacturer's instructions.
-
Digest the DNA in each reaction with the methylation-sensitive restriction enzyme HpaII.
-
Analyze the digestion products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining solution and visualize the DNA bands using a gel imaging system. The extent of methylation is determined by the degree of protection from HpaII digestion, which will be visible as a higher molecular weight band for methylated DNA.
References
- 1. Producing Proficient Methyl Donors from Alternative Substrates of S-Adenosylmethionine Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A surprising range of modified-methionyl S-adenosylmethionine analogues support bacterial growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 4. Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantomeric Purity of L-Methionine Methyl Ester
For researchers, scientists, and drug development professionals, the stereochemical integrity of chiral molecules is paramount. L-methionine methyl ester, a key building block in the synthesis of various pharmaceuticals and biologically active compounds, is no exception. Ensuring its enantiomeric purity is a critical step in guaranteeing the desired therapeutic efficacy and avoiding potential off-target effects of the corresponding D-enantiomer. This guide provides an objective comparison of the most common analytical techniques used to assess the enantiomeric purity of L-methionine methyl ester, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical method for determining the enantiomeric excess (ee) of L-methionine methyl ester depends on several factors, including the required sensitivity, accuracy, sample throughput, and available instrumentation. The three primary techniques employed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Polarimetry is also a traditional method, though it is generally less accurate for precise quantitative analysis.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase. | Separation of volatile derivatives on a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating/derivatizing agent, leading to distinct NMR signals. | Measurement of the rotation of plane-polarized light. |
| Sample Preparation | Dissolution in mobile phase; derivatization may be required for detection. | Derivatization to volatile N-trifluoroacetyl-O-methyl esters.[1] | Dissolution with a chiral solvating or derivatizing agent (e.g., Mosher's acid).[2] | Dissolution in a suitable solvent. |
| Limit of Detection (LOD) | ~0.5 µmol/L (for derivatized methionine)[3] | 1-7 pg on column (for N-trifluoroacetyl-O-methyl ester derivatives)[1] | Dependent on the concentration and the chiral agent used. | Generally higher than chromatographic methods. |
| Limit of Quantitation (LOQ) | Down to 0.1% of the minor enantiomer.[4] | Enables accurate ee determination at concentrations ≥10⁻⁶ M.[1] | Can accurately determine enantiomeric excesses up to 98%.[2] | Less precise for low levels of enantiomeric impurity. |
| Accuracy | High | High, with errors in the range of ±0.5%–2.5% (1σ) for ee determination.[1] | Acceptably accurate for rapid determination.[2] | Can be imprecise.[5] |
| Precision | High, with inter-assay CVs of 2-5% and intra-assay CVs of 4-8% for methionine analysis.[3] | Generally better than 0.08% for DL-alpha-amino acids.[6] | Sufficient for routine analysis. | Lower precision compared to other methods. |
| Analysis Time | 15-30 minutes per sample. | 30-60 minutes per sample. | < 15 minutes per sample. | < 5 minutes per sample. |
| Advantages | High resolution, high sensitivity, well-established. | Very high sensitivity, suitable for volatile samples. | Rapid, non-destructive, minimal sample preparation. | Very fast, simple instrumentation. |
| Disadvantages | Can require method development for new compounds. | Derivatization is often necessary, which can introduce errors. | Lower sensitivity than chromatographic methods, potential for signal overlap. | Not suitable for accurate quantification of high ee, requires a known specific rotation value.[5] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method relies on the differential interaction of the enantiomers of L-methionine methyl ester with a chiral stationary phase (CSP).
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV or fluorescence detector.
-
Chiral column (e.g., amylose (B160209) or cyclofructan-based CSPs).[7][8]
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), acetonitrile, methanol).
-
Trifluoroacetic acid (TFA) or other mobile phase additives.
-
L- and D-methionine methyl ester reference standards.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of hexane and isopropanol with a small percentage of TFA (e.g., 90:10 v/v hexane:isopropanol with 0.1% TFA).[8]
-
Sample Preparation: Accurately weigh and dissolve the L-methionine methyl ester sample in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Set the flow rate (e.g., 1.0 mL/min).
-
Equilibrate the column at a constant temperature (e.g., 25 °C).
-
Set the detector wavelength (e.g., 220 nm for UV detection).
-
-
Injection and Analysis: Inject the sample onto the HPLC system. The two enantiomers will separate and elute at different retention times.
-
Quantification: The enantiomeric purity is calculated from the peak areas of the L- and D-enantiomers in the chromatogram.
Chiral Gas Chromatography (GC)
For GC analysis, L-methionine methyl ester must first be derivatized to increase its volatility.
Instrumentation and Materials:
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Chiral capillary column (e.g., Chirasil-Val).
-
Derivatization reagents: Trifluoroacetic anhydride (B1165640) (TFAA) and an alcohol (e.g., methanol).
-
Solvents (e.g., dichloromethane).
-
L- and D-methionine methyl ester reference standards.
Procedure:
-
Derivatization:
-
Dissolve a known amount of the L-methionine methyl ester sample in methanol.
-
Add TFAA and heat the mixture to form the N-trifluoroacetyl-O-methyl ester derivative.[1]
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Redissolve the residue in a suitable solvent like dichloromethane.
-
-
GC Conditions:
-
Injector temperature: e.g., 250 °C.
-
Oven temperature program: e.g., start at 100 °C, hold for 2 min, ramp to 180 °C at 4 °C/min, and hold for 5 min.
-
Detector temperature: e.g., 250 °C.
-
Carrier gas: Helium at a constant flow rate.
-
-
Injection and Analysis: Inject the derivatized sample into the GC.
-
Quantification: Determine the enantiomeric ratio by integrating the peak areas of the two separated enantiomers.
NMR Spectroscopy
This technique utilizes a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce chemical shift differences between the enantiomers.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., chloroform-d, benzene-d6).
-
Chiral solvating agent (e.g., (R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid, Mosher's acid) or a chiral derivatizing agent.[2]
-
L- and D-methionine methyl ester reference standards.
Procedure:
-
Sample Preparation:
-
Dissolve a few milligrams of the L-methionine methyl ester sample in the deuterated solvent in an NMR tube.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.[9]
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the mixture.
-
-
Analysis:
-
The two enantiomers will form diastereomeric complexes with the chiral agent, resulting in separate, well-resolved signals for specific protons (e.g., the α-proton or the methyl ester protons).
-
The enantiomeric ratio is determined by integrating the corresponding signals for the L- and D-enantiomers.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the general workflows for each technique.
The logical relationship for selecting an appropriate analytical method can be visualized as follows:
References
- 1. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid HPLC method for the measurement of ultra-low plasma methionine concentrations applicable to methionine depletion therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of enantioselective gas chromatography for the determination of minute deviations from racemic composition of alpha-amino acids with emphasis on tyrosine: accuracy and precision of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Analysis of Methionine Methyl Ester and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based analytical techniques for methionine methyl ester and its key derivatives, N-acetyl this compound and methionine sulfoxide (B87167) methyl ester. The information presented herein is intended to assist researchers in selecting the optimal methodology for their specific analytical needs, supported by experimental data and detailed protocols.
Introduction
Methionine, an essential sulfur-containing amino acid, and its derivatives play crucial roles in various biological processes, including protein synthesis, methylation reactions, and oxidative stress responses. Accurate and robust analytical methods are paramount for studying their metabolism and involvement in health and disease. Mass spectrometry, coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), stands as a powerful tool for the qualitative and quantitative analysis of these compounds. This guide compares the performance of these techniques in the analysis of this compound and its N-acetylated and oxidized forms.
Data Presentation: Mass Spectral Fragmentation
The choice of analytical technique and derivatization strategy significantly influences the fragmentation pattern of the target analyte. Below is a summary of the major mass spectral fragments observed for this compound and its derivatives under electron ionization (EI) conditions, typically used in GC-MS.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Relative Intensities | Proposed Fragment Structure/Loss |
| This compound | 163 | 104 (100%), 61 (80%), 75 (40%), 56 (35%) | [M-COOCH3]+, [CH3S-CH2-CH2]+, [H2N-CH-COOCH3]+, [CH2=CH-CH=NH2]+ |
| N-Acetyl this compound | 205 | 146 (100%), 88 (75%), 61 (60%), 43 (50%) | [M-COOCH3]+, [CH3-CO-NH-CH2]+, [CH3S-CH2-CH2]+, [CH3CO]+ |
| Methionine Sulfoxide Methyl Ester | 179 | 104 (100%), 79 (65%), 61 (50%), 116 (30%) | [M-COOCH3]+, [CH3S(O)CH2]+, [CH3S-CH2-CH2]+, [M-CH3SO]+ |
Note: Relative intensities are approximate and can vary depending on the instrument and analytical conditions.
Experimental Protocols
Detailed methodologies for the analysis of this compound and its derivatives using both GC-MS and LC-MS/MS are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of amino acids necessitates a derivatization step to increase their volatility. A common and effective method is a two-step derivatization involving esterification followed by acylation.
1. Sample Preparation and Derivatization:
-
Esterification: To 1-10 µg of the dried sample (pure standard or biological extract), add 100 µL of 2M HCl in methanol. Seal the vial and heat at 80°C for 60 minutes. Evaporate the reagent to dryness under a stream of nitrogen. This step converts the carboxylic acid group to its methyl ester.[1]
-
Acylation: To the dried methyl ester, add 50 µL of ethyl acetate (B1210297) and 50 µL of pentafluoropropionic anhydride (B1165640) (PFPA). Seal the vial and heat at 65°C for 30 minutes. Evaporate the reagents to dryness under a stream of nitrogen. This step derivatizes the primary amine group.[1]
-
Reconstitution: Reconstitute the final derivative in a suitable solvent for GC-MS analysis, such as toluene.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers the advantage of analyzing underivatized amino acids, simplifying sample preparation.
1. Sample Preparation:
-
For biological samples, a protein precipitation step is typically required. To 100 µL of plasma or serum, add 400 µL of ice-cold methanol. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% B, hold for 1 minute, decrease to 50% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion m/z 164.1 -> Product ions m/z 104.1, 61.1
-
N-Acetyl this compound: Precursor ion m/z 206.1 -> Product ions m/z 146.1, 88.1
-
Methionine Sulfoxide Methyl Ester: Precursor ion m/z 180.1 -> Product ions m/z 104.1, 79.1
-
Mandatory Visualization
Caption: General workflow for the mass spectrometry analysis of methionine and its derivatives.
Caption: Comparison of analytical pathways for GC-MS and LC-MS/MS analysis.
Comparison of Alternatives
GC-MS:
-
Advantages:
-
High chromatographic resolution, allowing for the separation of closely related isomers.
-
Robust and well-established technique with extensive spectral libraries for compound identification.
-
Provides detailed structural information through characteristic EI fragmentation patterns.
-
-
Disadvantages:
-
Requires a time-consuming and potentially sample-degrading derivatization step.
-
Not suitable for thermally labile or very high molecular weight compounds.
-
Derivatization can introduce artifacts and variability.
-
LC-MS/MS:
-
Advantages:
-
Direct analysis of underivatized, polar compounds, simplifying sample preparation.[2]
-
High sensitivity and selectivity, especially when using Multiple Reaction Monitoring (MRM).
-
Applicable to a wider range of compounds, including thermally labile and non-volatile molecules.
-
-
Disadvantages:
-
Chromatographic resolution may be lower than GC for some isomers.
-
Matrix effects from complex biological samples can suppress or enhance ionization, affecting quantification.
-
Soft ionization techniques like ESI may produce limited fragmentation, sometimes requiring tandem mass spectrometry (MS/MS) for structural confirmation.
-
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound and its derivatives. The choice between them depends on the specific research question, sample matrix, and available instrumentation. For studies requiring high-resolution separation of isomers and detailed structural elucidation, a derivatization-based GC-MS approach is highly effective. For high-throughput quantitative analysis of these compounds in complex biological matrices with minimal sample preparation, LC-MS/MS is often the preferred method. The provided protocols and comparative data serve as a valuable resource for researchers to develop and validate their analytical methods for these important biological molecules.
References
side-by-side comparison of different synthesis methods for methionine methyl ester.
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of amino acid esters is a cornerstone of peptide synthesis and the development of chiral intermediates. Methionine methyl ester, a key building block, can be synthesized through various methods, each presenting a unique balance of efficiency, safety, and operational complexity. This guide provides a side-by-side comparison of the most common and effective methods for the synthesis of this compound, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Methods
The following table summarizes the key quantitative parameters for the primary methods of this compound synthesis.
| Method | Reagent | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Fischer-Speier Esterification | Methanol (B129727) / HCl (gas) | 88 - 99%[1] | 18 | 0 to Room Temp. | High yield, readily available reagents. | Use of corrosive HCl gas, long reaction time. |
| Thionyl Chloride | Methanol / SOCl₂ | High (88-92% for similar amino esters)[2] | ~0.5 - 2 | 0 to Reflux | High purity and yield.[3] | Highly toxic and corrosive reagent, requires strict temperature control.[4][5] |
| Trimethylchlorosilane (TMSCl) | Methanol / TMSCl | 94% | 12 | Room Temp. | Mild reaction conditions, simple work-up, good yield.[4][6] | TMSCl is moisture sensitive. |
In-Depth Analysis of Synthesis Methods
This section provides a detailed overview of each method, including their mechanisms, advantages, disadvantages, and potential side reactions.
Fischer-Speier Esterification
This classical method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. For methionine, this is typically achieved using methanol as both the solvent and reagent, with a strong acid catalyst like hydrogen chloride (HCl) or sulfuric acid (H₂SO₄).[4][7][8] The reaction is driven to completion by using a large excess of methanol or by removing the water formed during the reaction.[7]
Advantages:
-
Cost-effective: The reagents are generally inexpensive and widely available.[9]
-
Simple procedure: The reaction setup is straightforward.[9]
-
High Yields: Can achieve excellent yields under optimized conditions.[1]
Disadvantages:
-
Harsh Conditions: The use of strong acids and potentially high temperatures can be incompatible with sensitive functional groups.[9]
-
Long Reaction Times: The reaction can be slow, often requiring prolonged reflux.[1]
-
Racemization Risk: The acidic conditions and elevated temperatures can increase the risk of racemization at the chiral center of the amino acid.
-
Safety Concerns: The use of gaseous HCl or concentrated H₂SO₄ requires careful handling and appropriate safety measures.
Thionyl Chloride in Methanol
This method is a highly effective way to produce amino acid methyl esters. Thionyl chloride reacts with methanol to form methyl chlorosulfite, which in situ generates HCl, acting as the catalyst. The primary reaction involves the conversion of the carboxylic acid to an acyl chloride intermediate, which is then rapidly esterified by methanol.
Advantages:
-
High Yields and Purity: This method is known for producing high yields of the desired ester with excellent purity.[2][3]
-
Versatility: It is applicable to a wide range of amino acids.
Disadvantages:
-
Hazardous Reagent: Thionyl chloride is a toxic, corrosive, and moisture-sensitive liquid that releases hazardous gases (HCl and SO₂) upon reaction.[5] All manipulations must be performed in a well-ventilated fume hood.
-
Strict Temperature Control: The initial reaction of thionyl chloride with methanol is highly exothermic and requires careful temperature control, typically starting at low temperatures (0 °C or below).[4][5]
Trimethylchlorosilane (TMSCl) in Methanol
This method has emerged as a milder and more convenient alternative to the traditional acidic esterification methods.[4][6] TMSCl reacts with methanol to generate HCl in situ, which then catalyzes the esterification. The reaction proceeds under mild conditions, typically at room temperature.
Advantages:
-
Mild Conditions: The reaction is carried out at room temperature, which is beneficial for sensitive substrates and helps to minimize side reactions like racemization.[4][6]
-
Convenience: The procedure is generally simple, with an easy work-up.[4][6]
-
Good to Excellent Yields: This method provides high yields for a variety of amino acids, including methionine.[4][6]
-
Low Racemization: The mild conditions are reported to result in little racemization.[4]
Disadvantages:
-
Moisture Sensitivity: TMSCl is sensitive to moisture and should be handled under anhydrous conditions.
-
Cost: While not prohibitively expensive, TMSCl is generally more costly than HCl or H₂SO₄.
Experimental Protocols
Fischer-Speier Esterification (HCl Method)
Materials:
-
L-Methionine (100.0 g, 0.67 mol)
-
Methanol (0.7 L)
-
Hydrogen chloride gas
-
Ether
Procedure:
-
A 3-L, three-necked, Morton flask is equipped with an efficient mechanical stirrer.
-
The flask is charged with L-methionine and methanol.
-
The solution is cooled to 0°C.
-
Hydrogen chloride gas is bubbled through the mixture for 15 minutes, during which the solution becomes homogeneous.
-
The cooling bath is removed, and the solution is stirred for 18 hours at room temperature.
-
The solvent is evaporated under reduced pressure.
-
The resulting white solid can be further purified by recrystallization from hot methanol and precipitation with ether to yield pure L-methionine methyl ester hydrochloride.[1]
Thionyl Chloride Method (General Procedure)
Materials:
-
Methionine
-
Absolute Methanol
-
Thionyl Chloride (SOCl₂)
-
Dry tert-butyl methyl ether
Procedure:
-
Absolute methanol is placed in a dry test tube and cooled in an ice bath.
-
Thionyl chloride is added cautiously to the cold methanol over several minutes.
-
Methionine is added to the mixture.
-
The mixture is allowed to warm to room temperature and then gently heated to boiling for a short period (e.g., 10 minutes).
-
The mixture is cooled in an ice bath.
-
Dry tert-butyl methyl ether is added to precipitate the this compound hydrochloride.
-
The crystalline product is isolated by filtration, washed with tert-butyl methyl ether, and dried.[5]
Trimethylchlorosilane (TMSCl) Method
Materials:
-
Methionine (0.1 mol)
-
Freshly distilled Trimethylchlorosilane (0.2 mol)
-
Methanol (100 mL)
Procedure:
-
Methionine is placed in a round-bottom flask.
-
Freshly distilled trimethylchlorosilane is added slowly while stirring.
-
Methanol is then added, and the resulting mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion (typically 12 hours), the reaction mixture is concentrated on a rotary evaporator to yield the product, this compound hydrochloride.[4]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The choice of synthesis method often depends on a balance of factors including scale, cost, safety, and the sensitivity of the starting material. The following diagram illustrates the decision-making process.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pianetachimica.it [pianetachimica.it]
- 6. researchgate.net [researchgate.net]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. reddit.com [reddit.com]
A Comparative Guide to the Biological Activity of Methionine Methyl Ester vs. Free Methionine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of L-methionine methyl ester and free L-methionine. While direct comparative studies are limited, this document synthesizes available data and established biochemical principles to highlight the key differences in their physicochemical properties, cellular uptake, and subsequent metabolic fate.
Introduction: The Role of Methionine and its Ester Derivative
L-methionine is an essential sulfur-containing amino acid crucial for a multitude of cellular processes. It is a fundamental building block for protein synthesis and serves as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids. Methionine metabolism is also integral to antioxidant defense through the transsulfuration pathway, which produces cysteine and ultimately the major intracellular antioxidant, glutathione (B108866).
L-methionine methyl ester is a derivative of L-methionine where the carboxylic acid group is esterified with a methyl group. This modification alters the molecule's physical and chemical properties, primarily increasing its lipophilicity. In biochemical and pharmaceutical research, esterification is a common strategy to enhance the cell permeability of molecules, potentially improving their bioavailability for intracellular applications. L-methionine methyl ester is used in peptide synthesis, as a nutritional supplement, and in various research applications as a source of L-methionine.[1][2][3][4]
Physicochemical and Biological Properties: A Comparative Overview
The primary distinction between free methionine and its methyl ester lies in their mechanism of cellular entry and subsequent activation. Free methionine, being a polar amino acid, primarily relies on specific amino acid transport systems to cross the cell membrane. In contrast, the esterification of the carboxyl group in methionine methyl ester reduces its polarity and increases its lipophilicity. This is theorized to allow for enhanced passive diffusion across the lipid bilayer of the cell membrane, a common characteristic of amino acid esters.[5][6]
Once inside the cell, it is widely accepted that this compound is rapidly hydrolyzed by ubiquitous intracellular enzymes called carboxylesterases.[7][8][9] These enzymes cleave the ester bond, releasing free L-methionine and a molecule of methanol. The liberated L-methionine then enters the same metabolic pathways as methionine directly transported into the cell.
Below is a qualitative comparison of the key properties of the two molecules.
| Property | L-Methionine Methyl Ester | Free L-Methionine | Rationale |
| Chemical Form | Ester of L-methionine | Free amino acid | By definition. |
| Polarity | Lower | Higher | The polar carboxyl group is masked by the methyl ester, increasing lipophilicity. |
| Primary Cellular Uptake | Passive Diffusion (predicted) | Active Transport (via amino acid transporters) | Increased lipophilicity of the ester form is expected to facilitate passage through the cell membrane.[5] |
| Intracellular Form | Rapidly hydrolyzed to L-methionine | L-methionine | Intracellular carboxylesterases are known to efficiently cleave ester prodrugs.[7][8] |
| Biological Activity | Prodrug; acts as a source of L-methionine | Direct activity in metabolic pathways | The ester itself is not directly active; its biological effects are mediated by the L-methionine it releases. |
| Bioavailability | Potentially enhanced due to improved cell permeability | Dependent on transporter expression and activity | Esterification is a common strategy to improve the bioavailability of polar molecules.[2] |
Methionine Metabolism and Signaling
Following its entry into the cell (either directly or via hydrolysis from its methyl ester), L-methionine is a central node in several critical metabolic pathways. The primary pathways are the Methionine Cycle and the Transsulfuration Pathway.
-
The Methionine Cycle: Methionine is converted to S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT). SAM is the primary methyl group donor for a vast array of methylation reactions essential for epigenetic regulation (DNA and histone methylation), RNA modification, and protein function. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated back to methionine to complete the cycle.
-
The Transsulfuration Pathway: Alternatively, homocysteine can be irreversibly converted to cystathionine (B15957) and then to cysteine. Cysteine is a precursor for the synthesis of glutathione (GSH), a critical antioxidant that protects cells from oxidative stress.
Because this compound is converted to free methionine intracellularly, it is expected to influence these pathways in the same manner as an equivalent amount of free methionine.
Experimental Protocols
To empirically compare the biological activity of this compound and free methionine, a series of experiments can be designed. Below are outlines of key experimental protocols.
Protocol 1: Comparative Analysis of Intracellular Methionine Accumulation
This experiment aims to quantify and compare the rate and extent of intracellular accumulation of methionine when cells are supplied with either free L-methionine or L-methionine methyl ester.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or HepG2) in 6-well plates and grow to 80-90% confluency.
-
Methionine Depletion: To synchronize the cells and deplete intracellular methionine pools, incubate the cells in a methionine-deficient medium for 30-60 minutes prior to the experiment.[10]
-
Treatment: Replace the depletion medium with a medium containing either a specific concentration of L-methionine or an equimolar concentration of L-methionine methyl ester hydrochloride. Include a no-methionine control.
-
Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), harvest the cells.
-
Cell Lysis and Extraction: Rapidly wash the cells with ice-cold PBS to remove extracellular compounds. Lyse the cells and extract intracellular metabolites using a methanol/water solution.
-
Quantification of Intracellular Methionine:
-
Derivatize the amino acids in the cell extracts to improve sensitivity.[11]
-
Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular concentration of L-methionine.[11]
-
Alternatively, a fluorometric methionine assay kit can be used, which measures methionine concentration by a series of enzymatic reactions leading to a fluorescent product.[12][13]
-
-
Data Analysis: Normalize the intracellular methionine concentration to cell number or total protein content. Plot the concentration over time for both treatment groups to compare uptake kinetics.
Protocol 2: Assessment of Intracellular Esterase Activity
This protocol determines if the target cells have sufficient esterase activity to convert this compound to free methionine.
Methodology:
-
Cell Culture and Lysate Preparation: Culture cells as described above. Harvest the cells and prepare a cell lysate through sonication or detergent-based lysis.
-
Esterase Activity Assay:
-
Use a fluorogenic esterase substrate (e.g., 4-methylumbelliferyl acetate) that becomes fluorescent upon hydrolysis.[9]
-
Incubate the cell lysate with the substrate in a 96-well plate.
-
Measure the increase in fluorescence over time using a fluorometric plate reader.
-
-
Confirmation with this compound:
-
Incubate the cell lysate with L-methionine methyl ester.
-
At various time points, take aliquots of the reaction and measure the concentration of free L-methionine using the methods described in Protocol 1.
-
-
Data Analysis: Calculate the rate of substrate hydrolysis to determine the esterase activity in the cell line.
Conclusion
L-methionine methyl ester serves as a prodrug or precursor to L-methionine. Its primary biological advantage over free methionine is its potential for enhanced cell permeability due to increased lipophilicity. Once inside the cell, it is expected to be efficiently converted to L-methionine by intracellular esterases, subsequently participating in all the canonical metabolic pathways of methionine, including protein synthesis, methylation reactions via SAM, and antioxidant production. Therefore, the biological activities of L-methionine methyl ester are ultimately those of L-methionine itself. The choice between using free methionine or its methyl ester in experimental or therapeutic contexts should be guided by considerations of delivery, cell type-specific transporter expression, and potential esterase activity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 2491-18-1: L-Methionine methyl ester hydrochloride [cymitquimica.com]
- 3. L-Methionine methyl ester hydrochloride [myskinrecipes.com]
- 4. Fatty Acid Methyl Ester and Amino Acid Methyl Ester - SINOCHEM [sinocheme.com]
- 5. Permeability of membranes to amino acids and modified amino acids: mechanisms involved in translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian Esterase Activity: Implications for Peptide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m6A-label-seq: A metabolic labeling protocol to detect transcriptome-wide mRNA N6-methyladenosine (m6A) at base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. Methionine Assay Kit (Fluorometric) (ab234041) | Abcam [abcam.com]
A Comparative Stability Analysis of Boc-Met-OMe vs. Fmoc-Met-OMe for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of amino-terminal protecting groups is a critical determinant in the successful synthesis of peptides. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups represent two of the most widely utilized protecting groups, each with a distinct stability profile that dictates its application in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of the stability of Boc-protected methionine methyl ester (Boc-Met-OMe) and Fmoc-protected this compound (Fmoc-Met-OMe), with a focus on the chemical liabilities of the protecting groups and the methionine side chain.
The fundamental principle governing the use of these protecting groups is their orthogonality: the Boc group is labile to acid, while the Fmoc group is labile to base.[1] This allows for the selective deprotection of the α-amino group at each step of peptide synthesis without disturbing side-chain protecting groups. Methionine, with its thioether side chain, presents a unique challenge as it is susceptible to side reactions, primarily oxidation and S-alkylation, particularly under acidic conditions.[2][3]
Quantitative Stability Comparison
The stability of Boc-Met-OMe and Fmoc-Met-OMe is dictated by the lability of their respective protecting groups and the reactivity of the methionine side chain under different chemical conditions.
| Protecting Group | Chemical Lability | Deprotection Conditions | Stability Profile of Protected this compound | Potential Side Reactions for Methionine |
| Boc | Acid-labile | Moderately strong acid (e.g., TFA in DCM)[4] | Stable to basic and nucleophilic conditions. | Oxidation: The thioether side chain is susceptible to oxidation to methionine sulfoxide (B87167) under acidic conditions.[5] S-alkylation: The thioether can be alkylated by carbocations (e.g., tert-butyl cations generated during Boc deprotection) under acidic conditions. This is a more significant issue in Boc-SPPS as it can occur at every deprotection cycle.[1][2] |
| Fmoc | Base-labile | Mildly basic (e.g., 20% piperidine (B6355638) in DMF)[] | Stable to acidic conditions. | Oxidation and S-alkylation: These side reactions are generally not observed during the base-mediated Fmoc deprotection steps. However, they can occur during the final cleavage from the resin using strong acids like TFA.[2] |
Experimental Protocols
To quantitatively assess the comparative stability of Boc-Met-OMe and Fmoc-Met-OMe, the following experimental protocols can be employed.
Protocol 1: Comparative Stability under Acidic and Basic Conditions
Objective: To determine the rate of deprotection and/or degradation of Boc-Met-OMe and Fmoc-Met-OMe under conditions used for Fmoc and Boc deprotection, respectively.
Materials:
-
Boc-Met-OMe
-
Fmoc-Met-OMe
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (ACN) for HPLC
-
Water, HPLC grade
-
Internal standard (e.g., a stable, UV-active compound that does not react under the experimental conditions)
-
Reversed-phase HPLC system with a C18 column and UV detector
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of Boc-Met-OMe, Fmoc-Met-OMe, and the internal standard in a suitable solvent (e.g., ACN).
-
Reaction Setup:
-
Acidic Condition (Simulating Boc Deprotection): In a reaction vial, add a known concentration of Fmoc-Met-OMe and the internal standard. Initiate the reaction by adding a solution of 50% TFA in DCM.
-
Basic Condition (Simulating Fmoc Deprotection): In a separate reaction vial, add a known concentration of Boc-Met-OMe and the internal standard. Initiate the reaction by adding a solution of 20% piperidine in DMF.
-
-
Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction. For the acidic condition, neutralize with a base (e.g., pyridine). For the basic condition, neutralize with an acid (e.g., acetic acid).
-
HPLC Analysis: Dilute the quenched aliquots with the HPLC mobile phase and inject them into the HPLC system.
-
Data Analysis: Monitor the disappearance of the starting material (Boc-Met-OMe or Fmoc-Met-OMe) and the appearance of the deprotected product (Met-OMe) and any degradation products (e.g., methionine sulfoxide derivative) by integrating the peak areas. The internal standard is used to correct for any variations in injection volume. Plot the percentage of remaining protected amino acid versus time to determine the stability.
Protocol 2: Analysis of Methionine Oxidation
Objective: To quantify the formation of methionine sulfoxide from Boc-Met-OMe and Fmoc-Met-OMe under acidic cleavage conditions.
Materials:
-
Boc-Met-OMe
-
Fmoc-Met-OMe
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
HPLC system with a C18 column and UV detector or LC-MS system
-
Methionine sulfoxide standard
Procedure:
-
Sample Preparation: Dissolve a known amount of Boc-Met-OMe and Fmoc-Met-OMe in separate vials.
-
Cleavage Reaction: Add the cleavage cocktail to each vial and let the reaction proceed for a standard cleavage time (e.g., 2 hours) at room temperature.
-
Work-up: After the cleavage, precipitate the product with cold diethyl ether, centrifuge, and dry the pellet.
-
Analysis: Dissolve the dried product in a suitable solvent and analyze by HPLC or LC-MS.
-
Quantification: Compare the peak area of the methionine-containing product with the peak area of the methionine sulfoxide-containing product. A standard curve of methionine sulfoxide can be used for accurate quantification.
Visualizing Chemical Pathways and Workflows
Caption: Deprotection mechanisms of Boc and Fmoc groups.
Caption: Workflow for comparative stability analysis.
Conclusion
The choice between Boc-Met-OMe and Fmoc-Met-OMe is fundamentally guided by the principles of orthogonal protection in peptide synthesis.
-
Boc-Met-OMe is highly stable under the basic conditions used for Fmoc deprotection, making it a suitable building block in strategies where base-labile side-chain protecting groups are employed. However, the repetitive use of strong acid for Boc deprotection poses a significant risk of methionine side-chain oxidation and S-alkylation throughout the synthesis.
-
Fmoc-Met-OMe offers the advantage of being stable to the acidic conditions used for the cleavage of many side-chain protecting groups. The mild basic conditions for Fmoc deprotection do not promote methionine side reactions. The primary concern for Fmoc-protected methionine is the potential for oxidation and S-alkylation during the final strong acid cleavage step, which can be mitigated by the use of appropriate scavengers.
For the synthesis of peptides containing methionine, the Fmoc strategy is often preferred due to the milder deprotection conditions at each cycle, which preserves the integrity of the methionine side chain. However, careful consideration of the final cleavage conditions is necessary to minimize side reactions. The Boc strategy can be employed, but requires careful optimization of deprotection and cleavage cocktails to suppress oxidation and alkylation of the methionine residue.
References
A Comparative Guide to the Validation of Methionine Methyl Ester Concentration in Samples
For researchers, scientists, and drug development professionals requiring accurate quantification of methionine methyl ester, various analytical techniques are available. This guide provides a detailed comparison of two robust methods: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The selection of an appropriate method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the GC-MS and HPLC-UV methods for the quantification of methionine and its derivatives.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity Range | Method-dependent, typically in the µg/mL range. | 20–250 µg/mL[1] |
| Accuracy (Recovery) | Generally high, with recoveries within acceptable ranges.[2] | 98.91% - 100.77%[1] |
| Precision (RSD) | Intra-day precision for amino acid analysis is typically low, for example, 2.0-8.8% for human urine samples.[3] | 0.28% - 1.92%[1] |
| Limit of Detection (LOD) | In the range of 0.03-12 µM for amino acids.[3] | 4.37 µg/mL[1] |
| Limit of Quantification (LOQ) | In the range of 0.3-30 µM for amino acids.[3] | 13.26 µg/mL[1] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves a two-step derivatization of the analyte prior to GC-MS analysis to increase its volatility and thermal stability.[4]
1. Sample Preparation and Derivatization:
-
Esterification: The sample containing this compound is subjected to esterification to ensure the carboxyl group is protected. This is typically achieved by heating the sample with 2 M HCl in methanol (B129727) at 80°C for 60 minutes.[4][5]
-
Amidation: The amino group is then derivatized. A common reagent is pentafluoropropionic anhydride (B1165640) (PFPA) in ethyl acetate. The reaction is carried out at 65°C for 30 minutes.[4][6]
-
Extraction: The resulting methyl ester-pentafluoropropionyl derivatives are extracted into a water-immiscible organic solvent, such as toluene, for injection into the GC-MS system.[4][7]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for amino acid derivative analysis (e.g., DB-5MS).
-
Injector: Split/splitless injector, typically operated at a high temperature (e.g., 280°C) to ensure rapid volatilization.[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 210°C at 15°C/min), and then ramp up again to a final high temperature (e.g., 320°C at 35°C/min).[4]
-
Mass Spectrometer: Operated in a suitable ionization mode, such as negative-ion chemical ionization (NICI), for sensitive detection.[4] Quantification is often performed in the selected-ion monitoring (SIM) mode for enhanced specificity and sensitivity.[4]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method allows for the direct analysis of underivatized this compound.
1. Sample Preparation:
-
The sample is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column is commonly used for the separation of amino acids.[1]
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of phosphate (B84403) buffer (pH 7.4, 10 mM) and acetonitrile (B52724) can be used. The elution may start with 100% buffer, with the acetonitrile concentration increasing linearly over time.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: The column is maintained at a constant temperature, for instance, 25°C.[1]
-
Detection: UV detection is performed at a wavelength where the analyte absorbs, typically around 225 nm for underivatized amino acids.[1]
Visualized Workflows
References
- 1. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. quantitative gc-ms analysis: Topics by Science.gov [science.gov]
- 4. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Methionine Methyl Ester in a Laboratory Setting
For researchers and scientists engaged in drug development and other laboratory-based research, the proper management and disposal of chemical reagents like methionine methyl ester is a critical component of ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Immediate Safety and Handling Information
This compound, particularly in its hydrochloride salt form, is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to strict safety protocols is mandatory from the moment of handling to the point of final disposal.
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before use.[4] A lab coat or other protective clothing is also required to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of dust generation or if working outside a fume hood, a full-face respirator with an appropriate filter should be used.[4]
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][4]
-
Avoid all direct contact with the substance. Do not allow it to get in the eyes, on skin, or on clothing.[1][2]
-
Store the chemical in a tightly closed, properly labeled container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2][5] Some suppliers recommend refrigerated storage to maintain product quality.[1][2]
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][3]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur.[1][3]
-
Ingestion: Rinse the mouth with water and then drink plenty of water. Do not induce vomiting. Get medical attention if symptoms occur.[1][3][5]
Spill Cleanup:
-
Evacuate personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, carefully sweep or vacuum up the spilled solid material.[5]
-
Place the collected material and any contaminated absorbent materials into a suitable, labeled container for hazardous waste disposal.[2][3]
-
Clean the spill area thoroughly.
Operational Plan for this compound Disposal
The disposal of this compound must follow a structured plan that adheres to local, state, and federal hazardous waste regulations.[6] Laboratory personnel should treat all waste chemical solids and liquids as hazardous unless confirmed otherwise by safety officers.[7]
Step 1: Waste Identification and Segregation
-
Identification: this compound waste is considered hazardous chemical waste. This includes the pure chemical, solutions containing it, and any materials contaminated with it (e.g., pipette tips, weighing boats, gloves, absorbent pads).
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected separately. In particular, keep it segregated from incompatible substances like strong oxidizing agents.[5][8] Store waste in designated Satellite Accumulation Areas (SAAs).[8][9]
Step 2: Waste Collection and Containerization
-
Container: Use a designated, chemically compatible waste container with a secure, leak-proof screw cap.[8][10] The container must be in good condition, free from damage or deterioration.[10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." The label should also include the date when waste was first added to the container.
-
Collection: Keep the waste container closed at all times except when adding waste.[7][9] Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[8]
Step 3: Storage in Satellite Accumulation Area (SAA)
-
The designated SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
The laboratory must adhere to the storage limits for hazardous waste as defined by regulations.
| Regulatory Storage Limits for SAAs | Maximum Quantity | Time Limit |
| Hazardous Waste | 55 gallons | Up to 12 months (as long as quantity is not exceeded) |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Container must be removed within 3 days of becoming full |
Note: While this compound is not typically a P-listed waste, these limits from UPenn EHRS and other guidelines illustrate the stringent controls on laboratory waste accumulation.[9]
Step 4: Final Disposal Procedure
-
Do Not Dispose Down the Drain: this compound is a chemical that should not be disposed of in the sewer system.[7]
-
Do Not Evaporate: Evaporation in a fume hood is not a permissible method of disposal.[7]
-
Arrange for Pickup: Once the waste container is full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[9]
-
Documentation: Ensure all necessary paperwork and waste logs are completed as required by your institution and regulatory agencies.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Methionine Methyl Ester
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methionine methyl ester, a common reagent in peptide synthesis. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Immediate Safety and Hazard Information
This compound hydrochloride is classified as a hazardous substance. It is crucial to be aware of its potential risks to ensure proper handling. The primary hazards include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause serious damage to the eyes.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled.[1][2][3]
-
Harmful if Swallowed: Ingestion of this chemical can be harmful.[3]
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1][3]
-
Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1][3]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1][2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are required.[4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves prior to use and wash hands after handling.[4][5] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat should be worn and fully buttoned. For tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[5] |
| Respiratory Protection | Fume Hood | All handling of this compound, especially in its solid, powdered form or when creating solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound from receipt to disposal is critical for both safety and experimental success.
1. Storage and Preparation:
-
Receiving and Storage: Upon receipt, store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended to maintain product quality.[1][2]
-
Work Area Preparation: Ensure the chemical fume hood is operational and the workspace is clean. Have all necessary equipment and reagents readily available before you begin.
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation, which can degrade the compound.[6]
2. Weighing and Solution Preparation:
-
Weighing: Perform all weighing of the solid compound within the chemical fume hood to avoid inhaling any dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. Experimental Use:
-
Handling: Always handle the compound within a well-ventilated area, preferably a chemical fume hood.[4] Avoid direct contact with skin and eyes.[4]
-
Inert Atmosphere: For reactions sensitive to air and moisture, consider handling the compound under an inert atmosphere, such as nitrogen or argon.[5]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of any unused this compound as hazardous chemical waste. It should be placed in a clearly labeled and sealed container.[1][2]
-
Contaminated Materials: All disposable materials that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be disposed of in a designated hazardous waste container.[5]
-
Solutions: Both aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers. Do not pour any solutions down the drain.[5]
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3]
Quantitative Data
The following table summarizes key quantitative data for L-Methionine methyl ester hydrochloride.
| Property | Value |
| CAS Number | 2491-18-1[1][2][3][7] |
| Molecular Formula | C6H13NO2S · HCl[2][7] |
| Molecular Weight | 199.70 g/mol [7][8] |
| Melting Point | 151-153 °C[7] |
| Appearance | Beige Powder Solid[2] |
| Storage Temperature | Refrigerated[1][2] |
Workflow for Safe Handling of this compound
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. L -Methionine methyl ester 98 2491-18-1 [sigmaaldrich.com]
- 8. simmons.chemoventory.com [simmons.chemoventory.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
